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  • Product: 5-Methyl-5-propyl-2-dioxanone-d3
  • CAS: 1184973-36-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties and Applications of 5-Methyl-5-propyl-2-dioxanone-d3

Abstract This technical guide provides an in-depth exploration of 5-Methyl-5-propyl-2-dioxanone-d3, a deuterated cyclic ester of significant interest to the pharmaceutical and material science sectors. We will dissect it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-Methyl-5-propyl-2-dioxanone-d3, a deuterated cyclic ester of significant interest to the pharmaceutical and material science sectors. We will dissect its fundamental chemical properties, propose a representative synthetic pathway, and detail rigorous analytical protocols for its characterization. The core of this guide focuses on the profound implications of deuterium substitution, particularly the Kinetic Isotope Effect (KIE), and how it influences the molecule's utility. Key applications are discussed, including its role as a stable isotope-labeled internal standard for bioanalytical assays and as a specialized monomer for creating novel biodegradable polymers with tailored degradation profiles. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this unique compound and its potential to advance their work.

Chapter 1: Core Molecular Profile and the Significance of Deuteration

Chemical Identity and Physicochemical Properties

5-Methyl-5-propyl-2-dioxanone-d3 is the deuterated isotopologue of 5-Methyl-5-propyl-2-dioxanone, where the three hydrogen atoms of the methyl group at the 5-position are replaced with deuterium atoms.[1] This seemingly subtle modification has profound effects on the molecule's metabolic stability, which will be explored in subsequent sections. The non-deuterated analog is known to be an intermediate in the synthesis of the muscle relaxant Carisoprodol.[2]

Below is the chemical structure of the title compound.

Figure 1: Chemical Structure of 5-Methyl-5-propyl-2-dioxanone-d3

The core physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1184973-36-1[1]
Molecular Formula C₈H₁₁D₃O₃[1]
Molecular Weight 161.21 g/mol [1]
Appearance Colorless Oil[1]
Boiling Point 90-93°C @ 0.02 mmHg[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[1]
The Scientific Rationale for Deuteration: The Kinetic Isotope Effect (KIE)

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful tool in medicinal chemistry and drug development.[3][4] The foundational principle behind its utility is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond.[] Consequently, reactions that involve the cleavage of this bond as the rate-determining step will proceed more slowly for the deuterated molecule.[]

In the context of drug development, many metabolic transformations, particularly those mediated by Cytochrome P450 enzymes, involve the cleavage of C-H bonds. By deuterating these metabolically vulnerable positions ("soft spots"), it is possible to attenuate the rate of metabolism.[3] This can confer several significant therapeutic advantages:

  • Improved Pharmacokinetic Profile: A slower rate of metabolism can increase a drug's half-life and overall exposure in the body.[3][6]

  • Reduced Toxic Metabolites: If a toxic metabolite is formed via the cleavage of a specific C-H bond, deuteration at that site can reduce its formation, thereby improving the drug's safety profile.[6]

  • Enhanced Efficacy and Safety: An improved pharmacokinetic and safety profile can lead to a more effective therapeutic agent, potentially allowing for lower or less frequent dosing.[3][7]

For 5-Methyl-5-propyl-2-dioxanone-d3, the deuteration of the methyl group suggests a primary application in studying or modifying metabolic pathways where this group is susceptible to oxidation.

Chapter 2: Synthesis and Analytical Characterization

Representative Synthetic Pathway

While the precise manufacturing process for 5-Methyl-5-propyl-2-dioxanone-d3 is proprietary, a plausible synthetic route can be conceptualized based on standard organic chemistry principles. The synthesis would likely begin with a precursor molecule that allows for the introduction of the propyl group and the deuterated methyl group at the same carbon center, followed by cyclization to form the dioxanone ring. A key step would involve the use of a deuterated reagent, such as deuterated methyl iodide (CD₃I), to introduce the d3-methyl group.

The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.

start Start with Precursor (e.g., Diethyl propylmalonate) step1 Alkylation with Deuterated Reagent (CD₃I) start->step1 Base (e.g., NaH) step2 Reduction of Esters to Diol step1->step2 Reducing Agent (e.g., LiAlH₄) step3 Cyclization Reaction (e.g., with triphosgene) step2->step3 Base (e.g., Pyridine) step4 Crude Product step3->step4 step5 Purification (e.g., Vacuum Distillation) step4->step5 step6 Characterization & QC (NMR, MS, HPLC) step5->step6 final Final Product: 5-Methyl-5-propyl-2-dioxanone-d3 step6->final

Figure 2: Representative workflow for the synthesis and purification.
Protocols for Structural Elucidation and Purity Assessment

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of 5-Methyl-5-propyl-2-dioxanone-d3.

  • Objective: To confirm the molecular structure and verify the site and extent of deuteration.

  • Methodology:

    • Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Acquire a ¹H NMR spectrum. The key confirmation of successful synthesis will be the significant reduction or complete absence of a singlet peak around 1.2-1.5 ppm, which would correspond to the C₅-methyl protons in the non-deuterated analog.

    • Acquire a ¹³C NMR spectrum. The spectrum should be consistent with the 8 carbon atoms in the structure. The signal for the deuterated methyl carbon (CD₃) will appear as a multiplet due to C-D coupling.

    • (Optional) Acquire a ²H (Deuterium) NMR spectrum. This will show a signal corresponding to the CD₃ group, providing direct evidence of deuteration.

  • Self-Validation: The combination of ¹H and ¹³C NMR provides a complete map of the carbon-hydrogen framework. The absence of the key methyl proton signal in the ¹H spectrum is a direct validation of successful deuteration at the intended site.

  • Objective: To identify key functional groups.

  • Methodology:

    • Place a small drop of the neat oil sample onto the crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum from approximately 4000 to 400 cm⁻¹.

    • The primary diagnostic peak will be a strong absorbance band in the region of 1730-1750 cm⁻¹ , which is characteristic of the ester carbonyl (C=O) stretch within the six-membered ring. Additional peaks corresponding to C-O and C-H stretches will also be present.

  • Self-Validation: The presence of the strong carbonyl peak confirms the integrity of the dioxanone ring structure, a critical feature of the molecule.[8][9]

  • Objective: To confirm the elemental composition and exact molecular weight.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

    • Analyze the data to find the molecular ion peak [M+H]⁺ or [M+Na]⁺.

    • The measured mass should be within 5 ppm of the theoretical exact mass calculated for C₈H₁₁D₃O₃.

  • Self-Validation: HRMS provides an unambiguous confirmation of the molecular formula, including the presence of the three deuterium atoms, which is essential for validating the final product.[10]

Chapter 3: Polymerization and Potential Material Properties

Ring-Opening Polymerization (ROP)

Dioxanone and its derivatives are well-known monomers for Ring-Opening Polymerization (ROP), which yields biodegradable polyesters like polydioxanone (PDO).[11][12] These polymers are extensively used in bioresorbable medical devices such as sutures and orthopedic pins.[13] 5-Methyl-5-propyl-2-dioxanone-d3 can also serve as a monomer to create a novel deuterated polyester, poly(5-methyl-5-propyl-2-dioxanone-d3).

The polymerization is typically initiated by a nucleophile and catalyzed by organometallic compounds, such as tin(II) octoate. The initiator opens the cyclic ester, creating a propagating chain that sequentially adds more monomer units.

Monomer Dioxanone-d3 Monomer Step1 Initiation: Nucleophilic attack on carbonyl Monomer->Step1 Initiator Initiator (R-OH) + Catalyst (e.g., Sn(Oct)₂) Initiator->Step1 Step2 Ring-Opening Step1->Step2 Step3 Propagation: Sequential addition of monomers Step2->Step3 Step3->Step3 Repeat n times Polymer Resulting Deuterated Polyester Step3->Polymer Chain Growth

Figure 3: Generalized mechanism of Ring-Opening Polymerization (ROP).
Experimental Protocol for Lab-Scale ROP
  • Objective: To synthesize poly(5-methyl-5-propyl-2-dioxanone-d3).

  • Methodology:

    • Preparation: Thoroughly dry all glassware in an oven at 120°C overnight. The monomer and initiator (e.g., 1-dodecanol) must be rigorously dried to prevent premature termination of the polymerization.

    • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 5-Methyl-5-propyl-2-dioxanone-d3 monomer.

    • Initiator & Catalyst Addition: Add the initiator (e.g., 1-dodecanol, at a specific monomer-to-initiator ratio to control molecular weight) and the catalyst (e.g., a stock solution of tin(II) octoate in dry toluene).

    • Polymerization: Immerse the flask in a preheated oil bath at 120-140°C and stir for 2-24 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.

    • Isolation: Cool the reaction to room temperature. Dissolve the resulting viscous polymer in a suitable solvent (e.g., chloroform).

    • Purification: Precipitate the polymer by slowly adding the chloroform solution to a non-solvent like cold methanol. Filter and collect the polymer.

    • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Characterization of the Deuterated Polymer

The resulting polymer must be characterized to understand its properties. Standard techniques for polymer analysis would be employed.[14][15]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure key thermal transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm). The bulky propyl and methyl-d3 side groups are expected to disrupt chain packing, likely resulting in a lower Tg and reduced crystallinity compared to standard PDO.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation temperature of the polymer.

The introduction of deuterium could potentially influence the polymer's degradation rate. Hydrolytic or enzymatic degradation pathways that involve the cleavage of bonds adjacent to the deuterated site might be slowed due to secondary kinetic isotope effects, offering a novel way to tune the resorption profile of medical implants.

Chapter 4: Key Applications in Research and Development

Stable Isotope-Labeled Internal Standard (SIL-IS)

One of the most direct and valuable applications of 5-Methyl-5-propyl-2-dioxanone-d3 is as an internal standard for the quantitative analysis of its non-deuterated counterpart using Liquid Chromatography-Mass Spectrometry (LC-MS). In bioanalytical assays, a known amount of the SIL-IS is added to every sample. Since the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass (+3 Da), it is easily distinguished by the detector. This allows for highly accurate and precise quantification of the analyte by correcting for variations in sample preparation and instrument response.

Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with known amount of 5-Methyl-5-propyl-2-dioxanone-d3 Sample->Spike Extract Sample Preparation (e.g., Protein Precipitation, LLE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Analyte & IS co-elute Data Data Analysis MS->Data Monitor mass transitions for Analyte (m/z) and IS (m/z+3) Result Accurate Quantification of Analyte Data->Result Calculate Analyte/IS Peak Area Ratio

Figure 4: Workflow for using the compound as an internal standard in LC-MS.
Tracer in Pharmacokinetic and Metabolic Studies

Deuterated compounds are invaluable tools for Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[4] By administering a mixture of the deuterated and non-deuterated drug (the "cassette" or "cocktail" approach), researchers can use LC-MS to simultaneously track the parent compounds and their respective metabolites. The KIE can be directly observed; if the deuterated methyl group is a site of metabolic attack, the clearance of the d3-compound will be slower than its non-deuterated analog. This provides direct, mechanistic insight into a compound's metabolic fate.[3]

Monomer for Novel Biodegradable Polymers

As discussed in Chapter 3, the polymerization of this monomer opens avenues for creating new biomaterials. The presence of the propyl and deuterated methyl side chains would create a more amorphous and flexible polymer compared to the highly crystalline standard PDO. Furthermore, the potential for altered degradation kinetics due to the KIE could be exploited to design medical devices—such as drug-eluting stents or tissue engineering scaffolds—with precisely controlled resorption times and mechanical properties.

Chapter 5: Summary and Future Outlook

5-Methyl-5-propyl-2-dioxanone-d3 is more than just a labeled version of a chemical intermediate. It represents a confluence of polymer chemistry and pharmaceutical science. The strategic incorporation of deuterium imparts unique chemical properties, primarily through the Kinetic Isotope Effect, that make it a highly valuable tool.

Key Takeaways:

  • As an Analytical Tool: Its primary immediate application is as a high-fidelity internal standard for mass spectrometry-based quantification, ensuring accuracy and precision in bioanalytical studies.

  • As a Mechanistic Probe: It serves as an excellent tracer for investigating metabolic pathways, enabling researchers to pinpoint sites of metabolic attack and understand pharmacokinetic behavior.

  • As a Building Block: It holds significant potential as a specialty monomer for the synthesis of novel biodegradable polyesters with tunable thermal, mechanical, and degradation properties for advanced medical devices.

Future research should focus on the full synthesis and characterization of poly(5-methyl-5-propyl-2-dioxanone-d3) and a direct comparison of its degradation profile against its non-deuterated polymer analog. Such studies will be critical in validating its potential for creating next-generation bioresorbable materials with enhanced performance characteristics.

References

  • Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Available at: [Link]

  • ResearchGate. (n.d.). Preparation and Characterization of Dioxanone and Poly(dioxanone). Available at: [Link]

  • Google Patents. (1997). WO1997021753A1 - Method for preparing poly-p-dioxanone polymer.
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  • Google Patents. (1977). US4052988A - Synthetic absorbable surgical devices of poly-dioxanone.
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  • Nature. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Available at: [Link]

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  • Waters. (n.d.). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Available at: [Link]

  • ResearchGate. (2023). Three main advantages potentially provided by deuterated drugs. Available at: [Link]

  • ResearchGate. (2022). RIFM fragrance ingredient safety assessment, 5-methyl-5-propyl-2-(1-methylbutyl)-1,3-dioxan, CAS Registry Number 80480-24-6. Available at: [Link]

  • AZoM. (n.d.). A Guide to Polymer Analysis Techniques. Available at: [Link]

  • US EPA. (n.d.). 1,3-Dioxane, 5-methyl-2-(1-methylbutyl)-5-propyl- - Substance Details. Available at: [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Deuterated drug. Available at: [Link]

  • ResearchGate. (2011). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Available at: [Link]

  • Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis. Available at: [Link]

  • Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available at: [Link]

  • PubChem. (n.d.). 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-. Available at: [Link]

  • Gantrade Corporation. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Available at: [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Determination of Isotopic Purity of 5-Methyl-5-propyl-2-dioxanone-d3

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Isotopic Purity in Drug Development 5-Methyl-5-propyl-2-dioxanone serves as a key intermediate in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopic Purity in Drug Development

5-Methyl-5-propyl-2-dioxanone serves as a key intermediate in the synthesis of various organic molecules, including the muscle relaxant Carisoprodol.[1][2] In modern drug development and metabolic research, the use of deuterated analogs, such as 5-Methyl-5-propyl-2-dioxanone-d3, has become indispensable. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the pharmacokinetic profile of a drug, often leading to improved metabolic stability.[3] This "deuterium effect" is a valuable tool for optimizing drug candidates.

However, the therapeutic and analytical utility of a deuterated compound is fundamentally dependent on its isotopic purity . Isotopic purity refers to the percentage of molecules in which the intended hydrogen atoms have been successfully replaced by deuterium.[4] Inconsistent or low isotopic purity can lead to variable drug efficacy, ambiguous analytical results, and potential regulatory hurdles.

This guide provides a comprehensive, technically-grounded framework for the determination of the isotopic purity of 5-Methyl-5-propyl-2-dioxanone-d3. As a Senior Application Scientist, the methodologies presented herein are designed to be robust, self-validating, and anchored in established analytical principles, ensuring the highest degree of confidence in your results. We will explore the nuances of synthesis and isotopic labeling, delve into the primary analytical techniques of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and establish a workflow for data validation and interpretation.

Chapter 1: Synthesis and Isotopic Labeling Considerations

The journey to determining isotopic purity begins with a foundational understanding of the synthetic route. A plausible, albeit hypothetical, synthesis of 5-Methyl-5-propyl-2-dioxanone-d3 is outlined below to illustrate critical steps where isotopic integrity can be compromised.

A common strategy for introducing deuterium is through the use of deuterated reagents.[5] In our hypothetical synthesis, we will utilize deuterated methyl iodide (CD3I) to introduce the d3-methyl group.

Hypothetical Synthetic Scheme:

  • Alkylation: The synthesis could commence with the alkylation of a suitable precursor, such as a β-keto ester, with propyl bromide to introduce the propyl group.

  • Deuteromethylation: The subsequent and critical step involves the alkylation of the resulting intermediate with deuterated methyl iodide (CD3I). The choice of a high-purity deuterated reagent is paramount. Commercially available deuterated solvents and reagents often come with specified isotopic purity, which should be verified.[6]

  • Reduction and Cyclization: The keto group can then be reduced, followed by a transesterification reaction to form the 2-dioxanone ring.

Causality Behind Experimental Choices:

  • Choice of Deuterated Reagent: CD3I is selected for its commercial availability and high isotopic enrichment. The isotopic purity of the starting material directly impacts the maximum achievable isotopic purity of the final product.

  • Reaction Conditions: Anhydrous reaction conditions are crucial during the deuteromethylation step to prevent H/D exchange with protic solvents or atmospheric moisture. Deuterium labels on carbon atoms are generally stable, but care must be taken to avoid conditions that could promote exchange, such as strong acids or bases.[7]

Chapter 2: Analytical Methodologies for Isotopic Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive and reliable determination of isotopic purity. Mass spectrometry and NMR spectroscopy are the cornerstones of this endeavor, providing complementary information.[4]

Mass Spectrometry (MS): Unraveling Isotopologues

Theoretical Basis: Mass spectrometry separates ions based on their mass-to-charge (m/z) ratio. This technique is exceptionally sensitive for differentiating between the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) isotopologues of 5-Methyl-5-propyl-2-dioxanone. High-resolution mass spectrometry (HRMS) is particularly advantageous as it can resolve ions with very small mass differences.[8]

Instrumentation and Experimental Setup:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds like 5-Methyl-5-propyl-2-dioxanone.[9]

  • Ionization: Electron Ionization (EI) is a common choice, though it can cause fragmentation. The molecular ion peak (M+) is critical for determining the isotopic distribution.

  • Analyzer: A high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to resolve the isotopic peaks.[10]

Step-by-Step Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve a known quantity of 5-Methyl-5-propyl-2-dioxanone-d3 in a suitable volatile solvent (e.g., dichloromethane).

  • Internal Standard: Spike the sample with a known amount of a suitable internal standard. For isotopic purity analysis, a stable isotope-labeled internal standard with a different mass is ideal to correct for variations in sample injection and ionization.[7][11]

  • GC Separation: Inject the sample into the GC. The chromatographic conditions (column, temperature program) should be optimized to achieve a sharp, symmetrical peak for the analyte.

  • MS Data Acquisition: Acquire the mass spectrum across a relevant m/z range, ensuring sufficient resolution to separate the M+, M+1, M+2, and M+3 peaks.

Data Analysis and Interpretation:

  • Identify the Molecular Ion Cluster: Locate the group of peaks corresponding to the molecular ion of 5-Methyl-5-propyl-2-dioxanone. For the d3 analog, the most abundant peak in this cluster should be at m/z corresponding to the fully deuterated molecule.

  • Correct for Natural Isotopic Abundance: The presence of naturally occurring ¹³C and ¹⁷O isotopes will contribute to the M+1 and M+2 peaks. This contribution must be calculated and subtracted from the observed peak intensities.

  • Calculate Isotopic Purity: The isotopic purity is calculated from the relative abundances of the corrected d0, d1, d2, and d3 peaks.

Isotopic Purity (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional and Quantitative Insights

Theoretical Basis: NMR spectroscopy provides information about the chemical environment of atomic nuclei. For isotopic purity determination, both ¹H (proton) and ²H (deuterium) NMR are valuable. Quantitative NMR (qNMR) is a powerful technique for determining the purity and concentration of a substance by comparing the integral of an analyte signal to that of a certified internal standard.[12][13]

Instrumentation and Experimental Setup:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Solvent: Use a deuterated solvent that does not have signals overlapping with the analyte signals.

  • Internal Standard: A certified quantitative internal standard with a known concentration and non-overlapping signals is essential for qNMR.

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh a known amount of 5-Methyl-5-propyl-2-dioxanone-d3 and a certified internal standard into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals corresponding to the methyl protons (for the d0 impurity) and a known signal from the internal standard.

Data Analysis and Interpretation:

The isotopic purity can be determined by comparing the integral of the residual methyl proton signal (from the d0, d1, and d2 species) to the integrals of other protons in the molecule. For a more accurate quantitative assessment, the amount of the non-deuterated impurity can be calculated relative to the internal standard.

Chapter 3: Self-Validating Systems and Trustworthiness

To ensure the scientific integrity of the isotopic purity determination, a self-validating system must be in place. This involves rigorous method validation and cross-verification of results.

Method Validation

The analytical methods used for isotopic purity determination should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

A comprehensive methodology for validating isotopic analyses by mass spectrometry has been described, which can serve as a valuable reference.[16][17][18]

Cross-Verification of Results

The results obtained from MS and NMR should be compared. While MS provides a detailed distribution of isotopologues, qNMR can offer a highly accurate measure of the total amount of non-deuterated and partially deuterated species. A strong correlation between the data from these two orthogonal techniques provides a high degree of confidence in the reported isotopic purity.

Chapter 4: Case Study and Data Presentation

To illustrate the practical application of these principles, let's consider a hypothetical batch of 5-Methyl-5-propyl-2-dioxanone-d3.

Table 1: Hypothetical GC-MS Data for Isotopic Purity Analysis

IsotopologueObserved m/zRelative Abundance (%)Corrected Abundance (%)*
d0 (M+)158.190.50.4
d1 (M+1)159.201.20.8
d2 (M+2)160.202.51.9
d3 (M+3)161.2195.896.9

*Corrected for natural isotopic abundance of ¹³C and ¹⁷O.

Calculated Isotopic Purity (MS): 96.9%

Table 2: Hypothetical ¹H qNMR Data for Isotopic Purity Analysis

SignalChemical Shift (ppm)IntegralMoles (relative to IS)
Internal Standard7.261.001.00
Propyl-CH21.502.02-
Residual Methyl-H 1.30 0.09 0.03
Dioxanone-CH24.202.01-

Calculated Isotopic Purity (NMR): Based on the integration of the residual methyl proton signal, the amount of non-d3 species is calculated to be approximately 3%. This corresponds to an isotopic purity of roughly 97%, which is in good agreement with the MS data.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for determining the isotopic purity of 5-Methyl-5-propyl-2-dioxanone-d3.

Isotopic_Purity_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation cluster_validation Validation & Reporting synthesis Synthesis of 5-Methyl-5-propyl-2-dioxanone-d3 prep Sample Preparation (Solvent, Internal Standard) synthesis->prep gcms GC-MS Analysis prep->gcms Inject nmr qNMR Analysis prep->nmr Dissolve ms_data MS Data Analysis (Isotopologue Distribution) gcms->ms_data nmr_data NMR Data Analysis (Quantitative Purity) nmr->nmr_data cross_validation Cross-Verification (MS vs. NMR) ms_data->cross_validation nmr_data->cross_validation report Final Isotopic Purity Report cross_validation->report

Caption: Workflow for Isotopic Purity Determination.

Conclusion: A Commitment to Scientific Rigor

The determination of isotopic purity is not merely a procedural step but a fundamental aspect of quality control in modern drug development and chemical research. A meticulous and multi-faceted approach, combining the strengths of mass spectrometry and NMR spectroscopy, is essential for obtaining reliable and defensible results. By implementing self-validating systems and adhering to rigorous analytical principles, researchers can ensure the integrity of their deuterated compounds, thereby enhancing the quality and reproducibility of their scientific endeavors.

References

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  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Heudt, L., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(3), 1933-1941. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Zhou, W. (2019). The determination of 1,4-dioxane in cosmetic products by gas chromatography with tandem mass spectrometry. Journal of Chromatography A, 1607, 460400. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for deuterated compound.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]

  • Hu, D., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(21), e9372. Retrieved from [Link]

Sources

Foundational

A Technical Guide to 5-Methyl-5-propyl-2-dioxanone-d3: Synthesis, Characterization, and Application as a Mass Spectrometric Internal Standard

This document provides an in-depth technical overview of 5-Methyl-5-propyl-2-dioxanone-d3 (CAS No. 1184973-36-1), a stable isotope-labeled internal standard critical for quantitative bioanalytical studies.

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of 5-Methyl-5-propyl-2-dioxanone-d3 (CAS No. 1184973-36-1), a stable isotope-labeled internal standard critical for quantitative bioanalytical studies. Designed for researchers, chromatographers, and drug development professionals, this guide elucidates the rationale behind its synthesis, its key physicochemical properties, and its practical application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. We will explore not just the "how" but the "why," grounding our discussion in the principles of analytical chemistry to ensure robust and reproducible results.

Introduction: The Imperative for Stable Isotope-Labeled Standards

In the realm of quantitative analysis, particularly in complex matrices such as plasma, urine, or tissue homogenates, accuracy and precision are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such analyses due to its high sensitivity and specificity. However, the accuracy of LC-MS quantification is susceptible to several sources of variability, including sample preparation losses, matrix effects (ion suppression or enhancement), and instrument drift.[1][2]

To correct for these variables, an internal standard (IS) is incorporated into every sample, calibrator, and quality control sample at a known, constant concentration. The ideal IS behaves identically to the analyte of interest throughout the entire analytical process—from extraction to ionization. Stable isotope-labeled (SIL) compounds, such as 5-Methyl-5-propyl-2-dioxanone-d3, represent the pinnacle of internal standardization.[3] By replacing three hydrogen atoms with deuterium on the methyl group, we create a molecule that is chemically indistinguishable from its non-labeled counterpart ("analyte") in terms of extraction efficiency and chromatographic retention time, yet is easily differentiated by its mass-to-charge ratio (m/z) in the mass spectrometer.[1][3]

5-Methyl-5-propyl-2-dioxanone-d3 is the deuterated analogue of a key intermediate in the synthesis of Carisoprodol, a widely used muscle relaxant.[4][5] This makes it an invaluable tool for pharmacokinetic studies involving Carisoprodol, its metabolites, or related synthetic impurities.

Physicochemical Properties

A comprehensive understanding of the standard's properties is essential for its effective use.

PropertyValueSource(s)
CAS Number 1184973-36-1[4]
Molecular Formula C₈H₁₁D₃O₃[4]
Molecular Weight 161.21 g/mol [4]
Synonym 5-(Methyl-d3)-5-propyl-1,3-dioxan-2-one[4]
Appearance Colorless Oil
Purity Typically >95%[4]
Boiling Point 90-93°C @ 0.02 mmHg
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate
Storage Recommended 2-8°C, protect from moisture

Synthesis and Characterization: A Plausible Synthetic Pathway

While specific, proprietary synthesis routes for commercial standards are seldom published, a chemically sound pathway can be designed based on established organic chemistry principles. The synthesis of 5-Methyl-5-propyl-2-dioxanone-d3 logically begins with the construction of a deuterated diol precursor, followed by cyclization.

Proposed Synthetic Workflow

The key to this synthesis is the introduction of the trideuteromethyl (-CD₃) group at the correct position. This is most efficiently achieved by using a deuterated Grignard reagent or organolithium species derived from methyl-d3 iodide (CD₃I).

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization A Propyl Magnesium Bromide C Ethyl 2-hydroxy-2-propylbutanoate A->C Grignard Reaction B Ethyl 2-oxobutanoate B->C E 2-(Methyl-d3)-2-propyl-1,3-propanediol C->E Reduction (e.g., LiAlH4) D Methyl-d3 Magnesium Iodide (from CD3I) D->C Grignard Reaction (Alternative Step 2) F 2-(Methyl-d3)-2-propyl-1,3-propanediol H Target Compound: 5-Methyl-5-propyl-2-dioxanone-d3 F->H Cyclization/ Carbonylation G Phosgene equivalent (e.g., Triphosgene) G->H

Caption: Plausible two-part synthetic workflow for the target compound.

Step-by-Step Methodology (Illustrative)

This protocol is an illustrative example based on known chemical transformations.

Part 1: Synthesis of 2-(Methyl-d3)-2-propyl-1,3-propanediol

  • Grignard Reagent Preparation: Prepare methyl-d3 magnesium iodide by reacting methyl-d3 iodide (CD₃I) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Argon). Methyl-d3 iodide is a common and effective reagent for introducing the -CD₃ group.[6][7]

  • Ketoester Formation: Start with a suitable ketoester, such as ethyl 2-oxobutanoate.

  • Grignard Addition: React the ketoester with propyl magnesium bromide in a Grignard reaction to form ethyl 2-hydroxy-2-propylbutanoate.

  • Second Grignard Addition: React the resulting tertiary alcohol ester with the prepared methyl-d3 magnesium iodide. This step replaces the ethyl ester with the methyl-d3 group, forming the corresponding tertiary alcohol.

  • Reduction to Diol: Reduce the ester group of the intermediate product using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF. This reduction converts the ester to a primary alcohol, yielding the key precursor, 2-(methyl-d3)-2-propyl-1,3-propanediol.

Part 2: Cyclization to form 5-Methyl-5-propyl-2-dioxanone-d3

  • Reaction Setup: Dissolve the synthesized diol in an aprotic solvent such as dichloromethane or toluene in a flask equipped with a stirrer and under an inert atmosphere. Cool the solution in an ice bath.

  • Carbonylation: Add a phosgene equivalent, such as triphosgene or diphosgene, slowly to the solution in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.[8] This reaction forms a cyclic carbonate.

  • Workup and Purification: Upon reaction completion (monitored by TLC or GC-MS), quench the reaction carefully with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Final Purification: Remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield the final product, 5-Methyl-5-propyl-2-dioxanone-d3.

Quality Control and Characterization

A Certificate of Analysis (CoA) for a high-purity internal standard is non-negotiable. It provides the end-user with critical information confirming the material's identity, purity, and isotopic enrichment.

Table 2: Representative Certificate of Analysis Data

TestSpecificationResultMethod
Appearance Colorless OilConformsVisual
Chemical Purity ≥ 98.0%99.2%HPLC/UV
Isotopic Purity ≥ 99 atom % D99.6 atom % D¹H-NMR
Isotopic Enrichment No significant signals for d₀, d₁, d₂ConformsMass Spec.
Identity Conforms to structureConforms¹H-NMR, MS
Residual Solvents < 0.5%< 0.1%GC-HS

Application in Quantitative Bioanalysis: An LC-MS/MS Protocol

The primary application of 5-Methyl-5-propyl-2-dioxanone-d3 is as an internal standard for the quantification of Carisoprodol, its metabolites (like meprobamate), or related synthetic intermediates in biological matrices.[9] Its structure ensures it will track the analyte of interest during sample extraction and ionization.

Experimental Workflow for Plasma Sample Analysis

This workflow outlines the essential steps from sample receipt to data analysis.

G A 1. Sample Aliquoting (e.g., 100 µL Plasma) B 2. IS Spiking (Add 10 µL of 5-Methyl-5-propyl- 2-dioxanone-d3 working solution) A->B C 3. Protein Precipitation (Add 300 µL Acetonitrile) B->C D 4. Vortex & Centrifuge (14,000 rpm, 5 min) C->D E 5. Supernatant Transfer (Transfer to clean vial/plate) D->E F 6. Injection (Inject 5 µL onto LC-MS/MS) E->F G 7. Data Acquisition (MRM Mode) F->G H 8. Quantification (Analyte/IS Peak Area Ratio vs. Concentration Curve) G->H

Caption: Standard bioanalytical workflow using protein precipitation.

Detailed LC-MS/MS Protocol

This protocol is a representative method adapted for quantifying a Carisoprodol-related analyte using the specified internal standard. A similar method has been successfully used for Carisoprodol itself.[9]

Step 1: Preparation of Standards and Solutions

  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of the analyte and the internal standard (IS), 5-Methyl-5-propyl-2-dioxanone-d3, in methanol.

  • Calibration Standards: Serially dilute the analyte stock solution in blank, drug-free plasma to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • IS Working Solution: Prepare a 100 ng/mL working solution of the IS by diluting the IS stock solution with 50:50 acetonitrile:water.

Step 2: Sample Extraction (Protein Precipitation)

  • Pipette 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL IS working solution to every tube except the blank matrix sample.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Step 3: Instrumental Analysis

ParameterSettingRationale
LC System Standard UHPLC SystemProvides rapid and efficient separation.
Column C18, 2.1 x 50 mm, 1.8 µmOffers good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to promote protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 95% B over 3 minEnsures elution of analyte and IS while cleaning the column.
Flow Rate 0.4 mL/minStandard flow for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reproducibility.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM/SRM quantification.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is effective for this class of compounds.
MRM Transitions Analyte (e.g., Carisoprodol): 261.2 -> 176.1[M+H]⁺ precursor ion and a stable product ion.[9]
IS (5-Methyl-5-propyl-2-dioxanone-d3): 162.1 -> (Predicted fragment)[M+H]⁺ precursor ion (158.1 + 3 Da for D3 + 1 Da for H⁺). Fragment would be predicted and optimized.

Note on IS Transition: The exact product ion for the IS would be determined experimentally by infusing the standard into the mass spectrometer and performing a product ion scan on the precursor m/z 162.1. The most stable and abundant fragment would be chosen for quantification.

Conclusion: Ensuring Data Integrity

5-Methyl-5-propyl-2-dioxanone-d3 is a highly specialized and essential tool for modern bioanalysis. Its design as a stable isotope-labeled analogue of a key synthetic intermediate for Carisoprodol provides the highest level of assurance for correcting analytical variability. By co-eluting and co-ionizing with the target analyte, it effectively normalizes for matrix effects and inconsistencies in sample processing, leading to data of the highest quality and integrity.[3] The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to develop and validate high-performance quantitative assays in complex biological matrices.

References

  • Asian Journal of Pharmaceutical Analysis. Development and Validation of Bioanalytical Method for the Estimation of Carisoprodol in Human Plasma using LC-MS/MS. Available at: [Link]

  • Google Patents. CN101412705A - Method for synthesizing 2-methyl-2-propyl-1, 3-propanediol dimethyl carbonate compound.
  • ResearchGate. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Available at: [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Google Patents. CN102531965A - Synthesis method for carisoprodol.
  • Chiron. Why do toxicologists need an internal standard? Available at: [Link]

  • PubMed. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Available at: [Link]

  • PubChem. 5-Methyl-5-propyl-1,3-dioxan-2-one. Available at: [Link]

  • ResearchGate. SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: X. METHYL-d3 IODIDE AND DEUTERIUM SUBSTITUTION PRODUCTS OF METHYL ACETATE. Available at: [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • World Health Organization. Critical Review Report on Carisoprodol. Available at: [Link]

  • WIPO Patentscope. CN113214043 - Method for efficiently preparing deuterated iodomethane and application of deuterated iodomethane. Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 5-Methyl-5-propyl-2-dioxanone-d3

Executive Summary 5-Methyl-5-propyl-2-dioxanone-d3 (MPD-d3) is a stable isotope-labeled cyclic carbonate, primarily utilized as an internal standard (IS) in the LC-MS/MS quantification of Carisoprodol and its metabolites...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-5-propyl-2-dioxanone-d3 (MPD-d3) is a stable isotope-labeled cyclic carbonate, primarily utilized as an internal standard (IS) in the LC-MS/MS quantification of Carisoprodol and its metabolites. Structurally, it is a deuterated analog of Carisoprodol Impurity B (CAS 7148-50-7).

Effective utilization of MPD-d3 requires precise control over solvation to prevent isotopic scrambling and ring-opening degradation. This guide provides a definitive solubility profile, handling protocols, and stability warnings derived from the physicochemical properties of 5,5-disubstituted-1,3-dioxan-2-ones.

Critical Advisory: While soluble in alcohols, protic solvents should be avoided for long-term storage due to the risk of transesterification and ring-opening hydrolysis.

Molecular Architecture & Solvation Physics

To predict and manipulate solubility, one must understand the solute-solvent interaction mechanism. MPD-d3 features a six-membered cyclic carbonate ring substituted with a hydrophobic propyl chain and a deuterated methyl group.

  • Polarity: The carbonate moiety (

    
    ) creates a significant dipole, making the molecule polar aprotic.
    
  • Lipophilicity: The propyl chain adds non-polar character, reducing water solubility compared to smaller cyclic carbonates (e.g., propylene carbonate) and enhancing solubility in organic ethers and chlorinated solvents.

  • Isotope Effect: The substitution of three hydrogen atoms with deuterium (

    
    ) increases the molecular weight by approximately 3 Da but has a negligible effect on macroscopic solubility  compared to the non-deuterated analog. However, it is critical for mass spectrometric differentiation.
    
Diagram 1: Solvation & Degradation Mechanism

The following diagram illustrates the stability risks in different solvent classes.

SolvationMechanism cluster_legend Interaction Type MPD MPD-d3 (Solute) Cyclic Carbonate Core DMSO Polar Aprotic (DMSO/ACN) Stable Solvation MPD->DMSO Dipole-Dipole Interaction MeOH Protic (MeOH/Water) Nucleophilic Attack MPD->MeOH H-Bonding & Nucleophilic Attack RingOpen Ring Opening (Degradation Product) MeOH->RingOpen Transesterification/ Hydrolysis Safe Recommended Risk High Risk

Caption: Mechanistic interaction of MPD-d3 with solvents. Green paths indicate stable storage; red paths indicate degradation risks via ring opening.

Solubility Profile

The following data categorizes solvents by their suitability for preparing stock standards (high concentration) and working solutions.

Solvent ClassSpecific SolventSolubility RatingSuitabilityTechnical Notes
Polar Aprotic DMSO High (>50 mg/mL) Ideal (Stock) Excellent stability; low volatility prevents concentration drift.
Polar Aprotic Acetonitrile (ACN) High (>50 mg/mL) Ideal (Working) Best for LC-MS mobile phase compatibility; evaporates faster than DMSO.
Chlorinated Dichloromethane (DCM)HighSynthesis/ExtractionGood solubility but too volatile for quantitative standards.
Esters Ethyl AcetateModerate-HighExtractionUseful for liquid-liquid extraction (LLE) from plasma.
Alcohols Methanol (MeOH)SolubleCaution Risk of solvolysis. Use only for immediate injections; do not store.
Aqueous WaterLow/SparinglyAvoid Hydrolysis risk. MPD-d3 will precipitate or degrade over time.
Alkanes Hexane/HeptaneLowWash SolventLikely immiscible; useful for removing non-polar impurities.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a stable 1.0 mg/mL stock solution of MPD-d3 for LC-MS calibration. Pre-requisites: Calibrated analytical balance (0.01 mg readability), Class A volumetric glassware, Argon gas.

The "Gravimetric-First" Workflow

Do not rely on volumetric dilution alone for deuterated standards due to the high cost and small quantities.

  • Equilibration: Allow the MPD-d3 vial to reach room temperature (20-25°C) before opening to prevent condensation.

  • Weighing:

    • Place a clean 10 mL volumetric flask on the balance and tare.

    • Using a glass capillary or microsyringe (MPD-d3 is likely a viscous oil/liquid), transfer approximately 10 mg of the substance directly into the flask.

    • Record the exact mass (

      
      ) to 0.01 mg.
      
  • Solvation (The Critical Step):

    • Add approximately 5 mL of DMSO (Dimethyl Sulfoxide) or Acetonitrile .

    • Why DMSO? It prevents evaporation loss during storage and inhibits nucleophilic attack on the carbonate ring [1].

    • Vortex for 30 seconds. Inspect visually for "schlieren" lines (indicating dissolution) or oil droplets (indicating incomplete solvation).

  • Dilution: Fill to the mark with the solvent. Invert 10 times.

  • Storage: Transfer to amber glass vials with PTFE-lined caps. Purge headspace with Argon. Store at -20°C.

Diagram 2: Solubility Determination & QC Workflow

Use this workflow if validating a new solvent system.

SolubilityWorkflow Start Start: Weigh 5mg MPD-d3 AddSolvent Add 100µL Target Solvent (Stepwise Addition) Start->AddSolvent Vortex Vortex & Sonicate (5 mins @ 25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Clear Solution? Check->Clear Soluble Soluble (Calculate Conc.) Clear->Soluble Yes Insoluble Precipitate/Cloudy Clear->Insoluble No (after 2mL) MoreSolvent Add +100µL Solvent Clear->MoreSolvent No (volume < 2mL) MoreSolvent->Vortex

Caption: Step-by-step decision tree for determining solubility limits of MPD-d3 in novel solvent systems.

Analytical Implications (LC-MS/MS)

When using MPD-d3 as an Internal Standard for Carisoprodol analysis:

  • Retention Time Shift: Deuterium substitution can cause a slight retention time shift (usually earlier elution) on Reverse Phase (C18) columns due to the "Deuterium Isotope Effect" on lipophilicity [2].

    • Action: Ensure the integration window is wide enough to capture both the analyte and the d3-IS.

  • Mobile Phase Compatibility:

    • MPD-d3 is compatible with standard Water/Acetonitrile gradients containing 0.1% Formic Acid.

    • Caution: Avoid high pH (>8.0) mobile phases, which accelerate carbonate ring hydrolysis.

References

  • Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976.

  • Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobicity and chromatographic retention. Journal of Chromatography A, 1018(1), 1-13.

  • European Pharmacopoeia (Ph. Eur.) . Carisoprodol Monograph: Impurity B. (Standard reference for the non-deuterated structure).

  • ResolveMass Laboratories . (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

Foundational

Introduction: The Critical Role of Isotopic Purity and Stability

An In-Depth Technical Guide to the Storage Stability of 5-Methyl-5-propyl-2-dioxanone-d3 In the landscape of pharmaceutical development and metabolic research, stable isotope-labeled (SIL) compounds are indispensable too...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Storage Stability of 5-Methyl-5-propyl-2-dioxanone-d3

In the landscape of pharmaceutical development and metabolic research, stable isotope-labeled (SIL) compounds are indispensable tools. 5-Methyl-5-propyl-2-dioxanone-d3, as a deuterated analog of a Carisoprodol impurity, serves as a critical internal standard for bioanalytical studies and as a reference material in impurity profiling.[1][2] The integrity of quantitative data derived from its use is directly contingent on its chemical purity and stability over time. Any degradation compromises the accuracy of measurements, leading to flawed pharmacokinetic or toxicological assessments.

This guide provides a comprehensive technical framework for understanding and evaluating the stability of 5-Methyl-5-propyl-2-dioxanone-d3. We will delve into its intrinsic chemical properties, the stabilizing effect of deuteration, potential degradation mechanisms, and a robust protocol for conducting a comprehensive stability assessment. This document is intended for researchers, analytical scientists, and quality control professionals who handle, store, and utilize this and similar SIL compounds.

Part 1: Foundational Chemistry and the Deuterium Advantage

Before designing a stability study, a fundamental understanding of the molecule's structure and the physicochemical impact of isotopic substitution is paramount.

Core Molecular Profile

5-Methyl-5-propyl-2-dioxanone-d3 is a cyclic carbonate, a derivative of 1,3-propanediol. Its core structure is the 1,3-dioxan-2-one ring. The key features are the geminal methyl and propyl groups at the C5 position, with the methyl group being trideuterated.

PropertyValueSource
IUPAC Name 5-(methyl-d3)-5-propyl-1,3-dioxan-2-one[1]
Molecular Formula C₈H₁₁D₃O₃[1]
Molecular Weight 161.2 g/mol [1]
CAS Number 1184973-36-1[1]
Physical Form Solid or colorless to off-white oil[3]
Key Structural Feature Cyclic carbonate (ester) ring[2]
The Kinetic Isotope Effect (KIE): An In-Built Stabilizer

The strategic replacement of hydrogen with deuterium is a well-established strategy in drug discovery to enhance metabolic stability.[4][5] This is due to the Deuterium Kinetic Isotope Effect (KIE) . The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break.[4] This seemingly minor change can significantly slow down reactions where C-H bond cleavage is the rate-determining step, such as enzymatic metabolism.[] While the primary benefit is often seen in vivo, this enhanced bond stability can also contribute to greater resistance to certain chemical degradation pathways, thereby improving the compound's shelf life.[][7]

Part 2: Anticipating Instability: Potential Degradation Pathways

The stability of 5-Methyl-5-propyl-2-dioxanone-d3 is predominantly governed by the chemistry of its cyclic carbonate functional group. Cyclic esters, or lactones, are susceptible to hydrolysis.[8]

Primary Degradation Mechanism: Hydrolysis

The most probable degradation pathway is the hydrolytic cleavage of the ester bond in the dioxanone ring. This reaction can be catalyzed by both acid and base and would result in a ring-opening to form 3-hydroxy-2-(methyl-d3)-2-propylpropanoic acid.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a more rapid ring-opening.[8]

Given that atmospheric moisture can be a source of water, this pathway is the most critical to consider for long-term storage. The compound is noted to be moisture-sensitive.[3]

Visualization of Hydrolytic Degradation

The following diagram illustrates the primary degradation pathway for 5-Methyl-5-propyl-2-dioxanone-d3.

G cluster_main Hydrolytic Degradation Pathway Parent 5-Methyl-5-propyl-2-dioxanone-d3 Degradant 3-hydroxy-2-(methyl-d3)-2-propylpropanoic acid (Ring-Opened Product) Parent->Degradant H₂O (Acid/Base Catalyzed) Ring Opening

Caption: Primary hydrolytic degradation pathway.

Part 3: A Robust Framework for Stability Assessment

To empirically determine the stability and define appropriate storage conditions, a structured study involving forced degradation and long-term/accelerated testing is essential. This approach is modeled after the principles outlined in the ICH Guidelines for stability testing.[9][10]

Study Objective

To evaluate the intrinsic stability of 5-Methyl-5-propyl-2-dioxanone-d3 under various environmental conditions (temperature, humidity, light, pH) and to identify potential degradation products, thereby establishing a recommended re-test period and optimal storage conditions.

Experimental Workflow

The overall process involves subjecting the compound to stress, analyzing samples at specific intervals, and interpreting the data.

Caption: Workflow for stability assessment.

Part 4: Detailed Experimental Protocols

The following protocols provide a self-validating system for assessing stability. The inclusion of a time-zero (t=0) analysis and a control sample stored under ideal conditions (e.g., -20°C, desiccated) is critical for data integrity.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To rapidly identify likely degradation pathways and to confirm the analytical method's ability to separate degradants from the parent compound.

Methodology:

  • Preparation: Prepare stock solutions of 5-Methyl-5-propyl-2-dioxanone-d3 in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 7 days.

  • Photostability: Expose a solid sample to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples, dissolve the solid samples, and dilute all samples to a suitable concentration for LC-MS analysis. Compare the chromatograms to a control sample.

Protocol 2: Accelerated Stability Study

Objective: To predict the long-term stability by subjecting the compound to exaggerated storage conditions.[9]

Methodology:

  • Sample Preparation: Place accurately weighed samples of the solid compound into several vials of the intended packaging material (e.g., amber glass vials with inert caps).

  • Storage Conditions: Place the vials in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.

  • Control Sample: Store a set of vials in a freezer at -20°C, protected from moisture.

  • Timepoints: Pull samples for analysis at pre-determined intervals, such as t=0, 1, 3, and 6 months.

  • Analysis: At each timepoint, dissolve the contents of one vial and analyze by the validated stability-indicating LC-MS method to determine the purity and quantify any degradation products.

Part 5: The Analytical Backbone: A Stability-Indicating Method

A robust analytical method is the cornerstone of any stability study. It must be able to resolve and quantify the active compound while separating it from any potential degradation products. A combination of Liquid Chromatography and Mass Spectrometry (LC-MS) is ideal for this purpose.[11]

LC-MS/MS Method Parameters

The following table provides a starting point for method development.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good reversed-phase retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 5 minutesA generic gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar to moderately polar compounds.
MS/MS Transition Monitor parent ion -> fragment ionProvides high selectivity and sensitivity for quantification (e.g., using Multiple Reaction Monitoring, MRM).
Method Validation

The chosen analytical method must be validated for specificity, linearity, accuracy, precision, and limits of detection/quantitation to ensure reliable results. The key is demonstrating that the method is "stability-indicating" by showing baseline resolution between the parent peak and all peaks generated during the forced degradation study.

Part 6: Data Interpretation & Storage Recommendations

Summarizing Stability Data

Results from the stability study should be tabulated to track the purity of the compound over time under different conditions.

Table Example: Accelerated Stability Data (40°C / 75% RH)

TimepointPurity (%)Major Degradant 1 (%)Total Degradants (%)Appearance
0 Months99.8< 0.050.2White Solid
1 Month99.50.20.5White Solid
3 Months98.90.71.1White Solid
6 Months97.51.92.5Slight Off-White Solid
Establishing a Re-Test Period

The re-test period is the timeframe during which the compound is expected to remain within its quality specifications when stored under the defined conditions. This is determined by analyzing the degradation rate from the long-term and accelerated studies.

Final Storage Recommendations

Based on the physicochemical properties and anticipated degradation pathways, the following storage conditions are recommended for 5-Methyl-5-propyl-2-dioxanone-d3:

  • Temperature: Store refrigerated (2-8°C) for long-term storage to minimize thermal degradation.[3]

  • Moisture: Store in a tightly sealed container with a desiccant.[3][12] The compound is a cyclic ester and is susceptible to hydrolysis.

  • Light: Store in an amber or opaque vial to protect from light, although photolytic degradation is generally a lesser concern for this structure.[12]

  • Atmosphere: For maximum protection, especially for a primary reference standard, storage under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent oxidative degradation and exclude moisture.

Conclusion

The stability of 5-Methyl-5-propyl-2-dioxanone-d3 is robust, enhanced by the kinetic isotope effect of its deuterated methyl group. However, its cyclic carbonate structure renders it susceptible to hydrolysis. A comprehensive stability testing program, founded on the principles of forced degradation and ICH-guided accelerated/long-term studies, is essential for ensuring its integrity as an analytical standard. The cornerstone of this program is a validated, stability-indicating LC-MS method capable of accurately tracking purity over time. Adherence to the recommended storage conditions—refrigerated, desiccated, and protected from light—is critical to maximizing the shelf life and ensuring the continued accuracy of research and development activities that rely on this vital tool.

References

  • Q1 Scientific. (2020). A Q&A guide to stability storage. [Link]

  • Bizzarro, A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • European Medicines Agency (EMA). (2007). Guideline on Declaration of Storage Conditions. [Link]

  • PubChem. 5-Methyl-5-propyl-1,3-dioxan-2-one. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Esters. [Link]

  • Cleveland State University. Practices for Proper Chemical Storage. [Link]

  • Wang, Y., et al. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. ACS Publications - Analytical Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Kaur, S., & Goyal, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 5-Methyl-5-propyl-2-dioxanone-d3 in Polymer Synthesis

[1] Executive Summary This technical guide details the application of 5-Methyl-5-propyl-2-dioxanone-d3 (MPD-d3) —a deuterated analogue of the functional cyclic carbonate monomer 5-methyl-5-propyl-1,3-dioxan-2-one (often...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the application of 5-Methyl-5-propyl-2-dioxanone-d3 (MPD-d3) —a deuterated analogue of the functional cyclic carbonate monomer 5-methyl-5-propyl-1,3-dioxan-2-one (often abbreviated as MTC-Pr).[1]

While the non-deuterated monomer is a staple in synthesizing biodegradable polycarbonates for drug delivery and soft tissue engineering, the d3-isotopologue is a specialized tool designed for high-precision mechanistic studies.[1] Its primary utility lies in Small-Angle Neutron Scattering (SANS) for resolving supramolecular structures (micelles/vesicles) and NMR kinetic profiling , where it eliminates spectral overlap in complex block copolymerizations.[1]

This guide provides a validated protocol for the metal-free Ring-Opening Polymerization (ROP) of MPD-d3 and outlines its critical role in resolving polymer architecture.

Chemical Profile & Rationale[1][2][3][4]

Molecule Identity[1][3]
  • Common Name: MPD-d3 (MTC-Pr-d3)[1]

  • IUPAC Name: 5-(Methyl-d3)-5-propyl-1,3-dioxan-2-one[1]

  • Core Function: Monomer for aliphatic polycarbonates via ROP.[1][2][3]

  • Labeling: The methyl group at the 5-position is deuterated (-CD₃).[1]

The "Stealth" Advantage

In complex macromolecular engineering, standard protonated monomers often create "noise."

  • NMR Silence: In block copolymerization (e.g., PEG-b-PMPC), the alkyl signals of the carbonate often overlap with the initiator or the second block. The -CD₃ group is silent in 1H NMR, allowing precise integration of adjacent protons to determine conversion rates without interference.

  • Neutron Contrast: In SANS, hydrogen and deuterium scatter neutrons differently.[1] By polymerizing MPD-d3, researchers can tune the scattering length density (SLD) of the hydrophobic core in micelles, effectively "hiding" or "highlighting" specific regions to measure core radius and shell thickness accurately.

Protocol: Organocatalytic Ring-Opening Polymerization[1][6][7][8]

Objective: Synthesize Poly(5-methyl-5-propyl-2-dioxanone-d3) [PMPD-d3] with controlled molecular weight and narrow dispersity (Đ < 1.2) using a metal-free approach suitable for biomedical applications.[1]

Materials & Reagents
ReagentRoleSpecifications
MPD-d3 MonomerDried over CaH₂ and recrystallized (x2) from dry toluene.[1]
Benzyl Alcohol (BnOH) InitiatorDistilled from CaH₂ under N₂.[1]
DBU Catalyst1,8-Diazabicyclo[5.4.0]undec-7-ene.[1][4] Distilled from CaH₂.[1]
TU Co-Catalyst1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea.[1] Dried under vacuum.
DCM SolventDichloromethane.[1] Anhydrous, degassed.
Benzoic Acid QuencherAnhydrous crystals.[1]
Experimental Workflow

Note: All steps must be performed in a glovebox or using standard Schlenk techniques under an inert argon atmosphere.

Step 1: Catalyst Preparation

  • In a flame-dried vial, dissolve TU (18.5 mg, 0.05 mmol) in anhydrous DCM (1.0 mL).

  • Add DBU (7.5 µL, 0.05 mmol) to form the active H-bonding catalytic complex.[1] Rationale: The TU/DBU pair activates the monomer carbonyl and the initiator hydroxyl simultaneously (dual activation), preventing transesterification side reactions common with metal catalysts.

Step 2: Polymerization [1][2][5][6]

  • Dissolve MPD-d3 (1.0 g, ~6.3 mmol) in DCM (4 mL).

  • Add Benzyl Alcohol (Initiator) calculated for target Mn (e.g., for DP=50, add 0.126 mmol).[1]

  • Inject the Catalyst Solution into the monomer/initiator mix under rapid stirring.

  • Reaction Time: Stir at room temperature (25°C). Conversion usually reaches >95% within 2-4 hours.[1]

Step 3: Quenching & Purification [1]

  • Add excess Benzoic Acid (~10 mg) to quench the DBU.[1]

  • Precipitate the polymer dropwise into cold Methanol (-78°C).

  • Centrifuge (4000 rpm, 10 min) and decant the supernatant.

  • Dry the white solid under high vacuum at 40°C for 24 hours.

Mechanism Visualization

The following diagram illustrates the dual-activation mechanism, ensuring the "living" nature of the polymerization.

ROP_Mechanism Initiator Initiator (R-OH) Activation Dual Activation (H-Bonding) Initiator->Activation Activated Nucleophile Monomer Monomer (MPD-d3) Monomer->Activation Activated Electrophile Catalyst Catalyst Complex (DBU + TU) Catalyst->Activation Mediates Intermediate Tetrahedral Intermediate Activation->Intermediate RingOpen Ring Opening (Acyl-Oxygen Cleavage) Intermediate->RingOpen Propagation Chain Propagation (Living Polymer) RingOpen->Propagation Propagation->Activation Cycle Repeats

Caption: Organocatalytic ROP mechanism via dual hydrogen-bonding activation (TU/DBU), ensuring narrow dispersity.

Application A: Kinetic Resolution via 1H NMR

Challenge: In the synthesis of block copolymers (e.g., PEG-b-PMPD), the proton signals from the propyl group of MPD often overlap with the PEG backbone (3.6 ppm) or the initiator signals, making it impossible to calculate conversion accurately.

Solution: Use MPD-d3.[1] The deuterated methyl group removes the specific signal doublet/singlet associated with the quaternary carbon's substituent, simplifying the spectrum.

Protocol:

  • Setup: Prepare an NMR tube with MPD-d3, Initiator, and internal standard (e.g., mesitylene) in CDCl₃.[1]

  • Initiation: Add catalyst directly to the NMR tube.[1]

  • Monitoring: Acquire spectra every 5 minutes.

  • Analysis: Track the disappearance of the ring protons (4.0–4.5 ppm) relative to the internal standard. Because the methyl group is silent, there is no overlap in the 0.8–1.2 ppm region, allowing clear integration of end-groups if analyzing low molecular weight oligomers.

Application B: Structural Analysis via SANS

Challenge: Determining the precise core radius (


) and shell thickness of PMPD-based micelles in drug delivery. X-ray scattering often lacks sufficient contrast between the organic polymer core and the organic solvent/shell.

Solution: Contrast Variation SANS. By using MPD-d3, the scattering length density (SLD) of the micelle core is significantly altered.

Experimental Logic:

  • Synthesis: Create a block copolymer: PEG-b-PMPD-d3 .

  • Formulation: Self-assemble into micelles in D₂O/H₂O mixtures.

  • Contrast Matching:

    • Adjust the D₂O/H₂O ratio of the solvent to match the SLD of the PEG shell.

    • At this "match point," the shell becomes invisible to neutrons.

    • The scattering signal is derived solely from the deuterated PMPD core.

  • Data Fitting: Fit the scattering curve

    
     to a spherical core model to extract 
    
    
    
    with <1 nm precision.
SANS Workflow Diagram

SANS_Workflow Polymer Block Copolymer (PEG-b-PMPD-d3) Micelle Micelle Formation (Self-Assembly) Polymer->Micelle SolventA Solvent Match 1: Match Core SLD Micelle->SolventA SolventB Solvent Match 2: Match Shell SLD Micelle->SolventB ResultA Result: Shell Visible Only SolventA->ResultA ResultB Result: Core Visible Only SolventB->ResultB Analysis Data Fitting (Core Radius & Aggregation #) ResultA->Analysis ResultB->Analysis

Caption: Contrast variation workflow using MPD-d3 to isolate core/shell dimensions in polymer micelles.

References

  • Suriano, F., et al. (2011).[1] "Functionalized cyclic carbonates: from synthesis to applications." Polymer Chemistry, 2, 528-533.[1] Link

  • Pratt, R. C., et al. (2006).[1] "Tagging alcohols with cyclic carbonate: a versatile equivalent of (meth)acrylate for ring-opening polymerization."[1] Chemical Communications, 114-116.[1] Link

  • Sanders, D. P., et al. (2014).[1][7] "Synthesis of functionalized cyclic carbonate monomers using a versatile pentafluorophenyl carbonate intermediate." Polymer Chemistry, 5, 327-329.[1][7] Link

  • Lodge, T. P., et al. (2000).[1][8] "Contrast Variation Small-Angle Neutron Scattering Study of the Structure of Block Copolymer Micelles." Macromolecules, 33(2), 542–550. Link

  • Nederberg, F., et al. (2007).[1] "Organocatalytic Ring-Opening Polymerization of Trimethylene Carbonate." Biomacromolecules, 8(1), 153–160. Link

Sources

Application

High-Performance LC-MS/MS Method Development for the Quantitation of 5-Methyl-5-propyl-2-dioxanone (Carisoprodol Impurity B) Using Stable Isotope Dilution

Abstract This Application Note details the strategic development and validation of a bioanalytical method for 5-Methyl-5-propyl-2-dioxanone (also known as Carisoprodol Impurity B or 5-methyl-5-propyl-1,3-dioxan-2-one).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the strategic development and validation of a bioanalytical method for 5-Methyl-5-propyl-2-dioxanone (also known as Carisoprodol Impurity B or 5-methyl-5-propyl-1,3-dioxan-2-one).[1] Utilizing the deuterated internal standard 5-Methyl-5-propyl-2-dioxanone-d3 , this protocol addresses critical challenges in impurity profiling and metabolite quantitation, specifically: hydrolytic instability of the cyclic carbonate ring , matrix-induced ionization suppression , and isotopic contribution overlap .[1][2] This guide is designed for Senior Scientists in pharmaceutical QC and DMPK environments.[1]

Part 1: The Analytical Challenge & Strategy

The Analyte and Context

5-Methyl-5-propyl-2-dioxanone is a cyclic carbonate intermediate in the synthesis of Carisoprodol and Meprobamate .[1] It is regulated as Impurity B in European Pharmacopoeia (EP) monographs.[1]

  • Chemical Nature: Cyclic carbonate.[1]

  • Critical Attribute: Susceptibility to ring-opening hydrolysis under alkaline conditions or high heat, converting it to the corresponding diol (2-methyl-2-propyl-1,3-propanediol).[1][2]

  • Role of d3-IS: The deuterated analog (5-Methyl-5-propyl-2-dioxanone-d3) is essential for correcting variability in extraction recovery and ionization efficiency (Matrix Effects), which are common in complex matrices like plasma or dissolved drug tablet formulations.[1]

Method Development Logic
  • Detection Mode: LC-ESI-MS/MS (Positive Mode) . While GC-MS is possible, the thermal stress of injection ports can degrade the labile cyclic carbonate or the parent drug (Carisoprodol), leading to artifactual high results.[2] LC-MS/MS offers a "softer" ionization and higher sensitivity.[1]

  • Chromatography: Reverse Phase (C18) with acidic buffering .[1] High pH (>7) must be strictly avoided to prevent in-situ hydrolysis of the dioxanone ring.[1]

  • Internal Standard Strategy: The d3-labeled standard co-elutes with the analyte.[1][3] The method relies on the principle that the physicochemical behavior (extraction, retention, ionization) of the d3-analog is identical to the analyte, while the mass shift (+3 Da) allows spectral resolution.[2]

Part 2: Experimental Protocol

Materials & Reagents[1][3]
  • Analyte: 5-Methyl-5-propyl-2-dioxanone (Reference Standard, >98%).[1]

  • Internal Standard (IS): 5-Methyl-5-propyl-2-dioxanone-d3 (Isotopic Enrichment >99%).[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[2]

  • Matrix: Human Plasma (K2EDTA) or Drug Product formulation buffer.[1]

Stock Solution Preparation

Critical Step: Avoid protic solvents (like water/methanol) for long-term stock storage if possible, or ensure neutral/acidic pH.[1][2] Acetonitrile is preferred for stock stability.[1]

  • Analyte Stock (1.0 mg/mL): Dissolve 10 mg of 5-Methyl-5-propyl-2-dioxanone in 10 mL of Acetonitrile . Store at -20°C.

  • IS Stock (1.0 mg/mL): Dissolve 1 mg of 5-Methyl-5-propyl-2-dioxanone-d3 in 1 mL of Acetonitrile . Store at -20°C.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in 50:50 ACN:Water (0.1% FA). Prepare fresh daily.

Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) is cleaner, but Protein Precipitation (PPT) is faster and minimizes the time the analyte spends in potentially hydrolytic conditions.

  • Aliquot: Transfer 50 µL of sample (Plasma or dissolved tablet matrix) into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution (500 ng/mL). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: The Formic Acid is crucial to acidify the sample immediately, stabilizing the cyclic carbonate ring.

  • Vortex/Centrifuge: Vortex for 30s. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (0.1% FA). (Dilution 1:1 improves peak shape on early eluting compounds).[1]

LC-MS/MS Conditions
Chromatographic Parameters
ParameterSetting
Column C18 Core-Shell (e.g., Kinetex 2.6µm, 50 x 2.1 mm)
Column Temp 40°C
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL

Gradient Program:

  • 0.0 min: 10% B

  • 0.5 min: 10% B

  • 3.0 min: 90% B (Linear Ramp)[1]

  • 4.0 min: 90% B

  • 4.1 min: 10% B

  • 6.0 min: Stop (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive).[1][4]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

  • Transitions:

    • Note: Cyclic carbonates often form adducts (

      
      , 
      
      
      
      ) or lose
      
      
      .[2] The transitions below are theoretical starting points based on structure; Compound Optimization (tuning) is required for the specific instrument.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Analyte 159.1

115.1 (Loss of

)
15Quantifier
Analyte 159.1

97.1 (Loss of

)
25Qualifier
IS (d3) 162.1

118.1 (Loss of

)
15Quantifier

Part 3: Method Validation & Data Analysis

Linearity and Range

Construct a calibration curve ranging from 10 ng/mL to 1000 ng/mL .

  • Regression: Linear (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    .[1][5][6] Back-calculated standards must be within ±15% of nominal (±20% for LLOQ).
    
Matrix Effect Assessment (IS Normalization)

The "d3" IS is critical here. Calculate the Matrix Factor (MF) :



  • IS-Normalized MF:

    
    .
    
  • Goal: The IS-Normalized MF should be close to 1.0 (0.9 – 1.1), indicating the d3-IS perfectly tracks the suppression/enhancement experienced by the analyte.

Stability (Hydrolysis Check)

Perform a Benchtop Stability test specifically to detect ring opening.

  • Spike analyte into plasma at pH 7.4 and pH 4.0.[1]

  • Monitor area counts over 4 hours.[1]

  • Expectation: pH 7.4 samples may show degradation (conversion to diol).[1] pH 4.0 samples (acidified) should remain stable.[1] This validates the requirement for acidic extraction.

Part 4: Visualization of Workflow

The following diagram illustrates the critical decision pathways in the method development, highlighting the safety checks for the labile carbonate ring.

MethodDevelopment Start Start: Analyte Characterization (5-Methyl-5-propyl-2-dioxanone) StabilityCheck Stability Assessment Is the Cyclic Carbonate Labile? Start->StabilityCheck HydrolysisRisk Risk: Ring Opening to Diol (Basic pH / Heat) StabilityCheck->HydrolysisRisk Yes, pH > 7 Mitigation Mitigation Strategy: 1. Acidic Extraction (0.1% FA) 2. Cold Processing (4°C) 3. ESI Source (Avoid GC Heat) HydrolysisRisk->Mitigation IS_Selection Internal Standard Selection: 5-Methyl-5-propyl-2-dioxanone-d3 Mitigation->IS_Selection MS_Optimization MS/MS Optimization Target: [M+H]+ -> [M-CO2]+ IS_Selection->MS_Optimization Validation Validation (ICH M10) Linearity, Accuracy, Matrix Effect MS_Optimization->Validation FinalMethod Final Robust Protocol Validation->FinalMethod

Caption: Decision tree for developing a robust LC-MS/MS method for labile cyclic carbonates.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Carisoprodol Monograph: Impurity B. European Directorate for the Quality of Medicines (EDQM). [1]

  • US Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry (2018).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 103162: 5-Methyl-5-propyl-1,3-dioxan-2-one. [1]

  • ResolveMass Laboratories . Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

  • Wang, J., et al. Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Journal of Chromatography B, 2009. (Context on Carisoprodol metabolite analysis).

Sources

Method

Quantitative Analysis of 5-Methyl-5-propyl-2-dioxanone using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Methyl-5-propyl-2-dioxanone. The methodology employs its deuterated analog, 5-Methyl-5-propyl-2-dioxanone-d3, as an internal standard (IS) to ensure accuracy and precision. 5-Methyl-5-propyl-2-dioxanone is a known impurity of the muscle relaxant Carisoprodol, and its precise quantification is critical for quality control and impurity profiling in drug development.[1][2] The use of a stable, co-eluting isotopic internal standard corrects for variations in sample preparation, matrix effects, and instrument response, which is the gold standard in quantitative bioanalysis.[3][4][5][6] This guide provides detailed, step-by-step protocols for sample preparation, instrument setup, and data analysis, designed for immediate implementation in a research or quality control setting.

Introduction and Scientific Principle

5-Methyl-5-propyl-2-dioxanone is a cyclic ester that can be present as a synthetic intermediate or impurity in the manufacturing of Carisoprodol.[2][7] Regulatory guidelines necessitate the accurate monitoring and quantification of such impurities to ensure the safety and efficacy of the final drug product. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for this task.[8][9]

The core of this method lies in the principle of stable isotope dilution. The internal standard, 5-Methyl-5-propyl-2-dioxanone-d3, is chemically identical to the analyte of interest, with the exception of three hydrogen atoms on the methyl group being replaced by deuterium.[7][10] This substitution results in a 3 Dalton mass increase, allowing the mass spectrometer to differentiate between the analyte and the internal standard.[11] Because their physicochemical properties are nearly identical, the analyte and the IS co-elute during chromatography and experience the same degree of ion suppression or enhancement, and any loss during sample preparation affects both compounds equally.[4][11] Quantification is therefore based on the ratio of the analyte's peak area to the IS's peak area, providing a highly reliable and reproducible measurement.[3]

Table 1: Analyte and Internal Standard Properties

PropertyAnalyte: 5-Methyl-5-propyl-2-dioxanoneInternal Standard: 5-Methyl-5-propyl-2-dioxanone-d3
Synonym Carisoprodol Impurity B[1]5-(Methyl-d3)-5-propyl-1,3-dioxan-2-one[10]
CAS Number 7148-50-7[1][2]1184973-36-1[7]
Molecular Formula C₈H₁₄O₃[1][2]C₈H₁₁D₃O₃[7][10]
Molecular Weight 158.19 g/mol [1][2]161.21 g/mol [7][10]
Monoisotopic Mass 158.0943 Da161.1132 Da

Materials and Instrumentation

Reagents and Chemicals
  • 5-Methyl-5-propyl-2-dioxanone reference standard (≥98% purity)

  • 5-Methyl-5-propyl-2-dioxanone-d3 (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (≥99%)

  • Human plasma (or other relevant matrix), sourced from a certified vendor

Consumables
  • Glass autosampler vials with PTFE septa screw caps.[12]

  • Microcentrifuge tubes (1.5 mL)

  • Pipette tips

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Protocol 1: Preparation of Standards and Samples

Causality: This protocol is designed to create a calibration curve and quality control (QC) samples that mimic the final analytical samples. Preparing concentrated stock solutions in an organic solvent ensures stability and allows for accurate serial dilutions. Spiking the internal standard into all samples, including calibrators and QCs, at a fixed concentration early in the process is crucial for the isotope dilution technique to be valid.[11]

  • Stock Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of 5-Methyl-5-propyl-2-dioxanone (Analyte) in methanol.

    • Prepare a 1.0 mg/mL stock solution of 5-Methyl-5-propyl-2-dioxanone-d3 (IS) in methanol.

  • Working Standard Solutions:

    • Perform serial dilutions of the Analyte stock solution with 50:50 acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Prepare an IS working solution by diluting the IS stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile:water. The optimal concentration should be near the mid-point of the calibration curve.[5]

  • Sample Preparation (Protein Precipitation for Plasma):

    • Aliquot 50 µL of blank plasma, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the 100 ng/mL IS working solution to each tube and vortex briefly.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins. The organic solvent disrupts the protein structure, causing it to aggregate and fall out of solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial. Using a syringe filter during transfer is recommended to remove any remaining particulates that could clog the LC system.[13]

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Spike with IS (10 µL) Sample->Add_IS Add_ACN Add Acetonitrile (150 µL) Add_IS->Add_ACN Vortex Vortex & Centrifuge Add_ACN->Vortex Transfer Transfer Supernatant Vortex->Transfer LC LC Separation Transfer->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Overall workflow from sample preparation to final quantification.

Protocol 2: LC-MS/MS Method

Causality: The goal of the chromatographic method is to achieve a sharp, symmetrical peak for the analyte and IS, with sufficient retention to separate them from the void volume and early-eluting matrix components. A C18 column is a versatile starting point for moderately nonpolar small molecules.[14] The addition of formic acid to the mobile phase provides a source of protons, promoting the formation of the protonated molecular ion [M+H]⁺, which is essential for sensitive detection in positive ESI mode.[14] Tandem MS in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity by monitoring a specific precursor-to-product ion transition, filtering out background noise.

  • Liquid Chromatography Parameters:

    • The parameters below provide a starting point and should be optimized for the specific LC system used.

    Table 2: Suggested Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 10% B to 95% B over 3 min, hold at 95% for 1 min, return to 10% B and re-equilibrate for 1 min
  • Mass Spectrometry Parameters:

    • Tune the mass spectrometer by infusing a solution of the analyte and IS separately to determine the optimal precursor ions and collision energies for the most abundant and stable product ions.

    Table 3: Suggested Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Nitrogen, 800 L/hr
Scan Type Multiple Reaction Monitoring (MRM)
  • Optimized MRM Transitions:

    • The exact m/z values and collision energies (CE) must be empirically determined. The transitions below are proposed based on the compound's structure.

    Table 4: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte 159.1To be determined50To be optimized
IS 162.1To be determined50To be optimized

Results and Discussion

Predicted Fragmentation Pathway

The chemical structure of 5-Methyl-5-propyl-2-dioxanone, a cyclic carbonate ester, suggests a predictable fragmentation pattern under collision-induced dissociation (CID). The most likely initial fragmentation event for the [M+H]⁺ ion is the loss of carbon dioxide (CO₂), a neutral loss of 44 Da. This is a common pathway for cyclic carbonates and esters.[15][16] Subsequent fragmentation of the resulting ion would likely involve cleavage at the propyl or methyl groups.

Diagram 2: Proposed Fragmentation Pathway

G Precursor [M+H]⁺ m/z = 159.1 Intermediate [C₇H₁₅O]⁺ m/z = 115.1 Precursor->Intermediate - CO₂ (-44 Da) Product1 Product Ion 1 (e.g., [C₄H₉O]⁺) m/z = 73.1 Intermediate->Product1 - C₃H₆ (-42 Da)

Caption: Predicted fragmentation of 5-Methyl-5-propyl-2-dioxanone in MS/MS.

Data Analysis and System Suitability

Upon data acquisition, the peak areas for the specified MRM transitions of both the analyte and the internal standard are integrated. A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the prepared standards. A linear regression with a weighting factor of 1/x or 1/x² is typically applied.

The method's performance should be validated by ensuring:

  • The correlation coefficient (r²) of the calibration curve is >0.99.

  • The accuracy of back-calculated calibrators and QCs is within ±15% of the nominal value (±20% at the Lower Limit of Quantification).

  • The precision (%CV) of replicate QC samples is ≤15%.

Conclusion

This application note details a selective, sensitive, and reliable LC-MS/MS method for the quantification of 5-Methyl-5-propyl-2-dioxanone. The strategic use of its stable isotope-labeled analog, 5-Methyl-5-propyl-2-dioxanone-d3, as an internal standard ensures high-quality, defensible data essential for impurity analysis in pharmaceutical development and quality control environments. The provided protocols for sample preparation and instrument operation serve as a comprehensive starting point for implementation and further validation in any analytical laboratory.

References

  • Title: Mass spectrometric study of six cyclic esters Source: PubMed URL: [Link]

  • Title: Mass Spectrometry Sample Preparation Guide Source: Organomation URL: [Link]

  • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: 5-Methyl-5-propyl-1,3-dioxan-2-one Source: PubChem URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link]

  • Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: South American Journal of Clinical Research URL: [Link]

  • Title: Sample preparation GC-MS Source: SCION Instruments URL: [Link]

  • Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]

  • Title: Sample Preparation Source: Harvard Center for Mass Spectrometry URL: [Link]

  • Title: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: The Blog - Tecan URL: [Link]

  • Title: Understanding Internal standards and how to choose them Source: Reddit URL: [Link]

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  • Title: LC/MS Applications in Drug Development Source: BioAgilytix URL: [Link]

  • Title: Fragmentation pattern of esters Source: YouTube URL: [Link]

  • Title: Deuterated Internal Standard: Significance and symbolism Source: ScienceDirect URL: [Link]

  • Title: Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application

5-Methyl-5-propyl-2-dioxanone-d3 for studying reaction mechanisms

Application Note Elucidating Polymerization Mechanisms with 5-Methyl-5-propyl-2-dioxanone-d3: A Guide for Researchers Introduction In the realm of polymer science, particularly in the development of biodegradable materia...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Elucidating Polymerization Mechanisms with 5-Methyl-5-propyl-2-dioxanone-d3: A Guide for Researchers

Introduction

In the realm of polymer science, particularly in the development of biodegradable materials for biomedical applications like drug delivery and tissue engineering, a profound understanding of reaction mechanisms is not merely academic—it is paramount.[1] The precise control over polymer architecture, molecular weight, and dispersity, which dictates the final material's properties, hinges on a detailed knowledge of the underlying polymerization kinetics and pathways. Substituted 2-dioxanones are a vital class of monomers that yield biodegradable poly(ester-ether)s, offering a desirable balance of mechanical properties and degradation profiles.[2][3]

To dissect the intricate steps of polymerization, researchers increasingly turn to sophisticated techniques, among which isotopic labeling stands out as a powerful tool. By selectively replacing atoms with their heavier isotopes, one can probe the rate-determining steps of a reaction through the Kinetic Isotope Effect (KIE).[4][5] This application note provides a comprehensive guide for utilizing 5-Methyl-5-propyl-2-dioxanone-d3, a deuterium-labeled monomer, to investigate the mechanism of Ring-Opening Polymerization (ROP), a cornerstone technique for synthesizing high-performance biodegradable polyesters.[6]

The Tracer Molecule: 5-Methyl-5-propyl-2-dioxanone-d3

Chemical Structure and Properties

5-Methyl-5-propyl-2-dioxanone is a cyclic ester (lactone) that serves as a monomer for ROP. The deuterated analog, 5-Methyl-5-propyl-2-dioxanone-d3 (d3-MPD), is specifically labeled with three deuterium atoms on the methyl group.

  • Structure:

    • 5-Methyl-5-propyl-2-dioxanone: C₈H₁₄O₃

    • 5-Methyl-5-propyl-2-dioxanone-d3: C₈H₁₁D₃O₃

  • Rationale for d3 Labeling: The methyl group is not directly involved in the ester bond cleavage during ROP. Therefore, any observed KIE would be a secondary effect, providing subtle but crucial information about the transition state geometry and the degree of bond breaking/formation in the rate-determining step. Observing a significant secondary KIE can help differentiate between proposed mechanistic pathways.

Synthesis Overview

The synthesis of deuterated lactones can be achieved through various organic chemistry routes.[7][8] A common strategy involves using a deuterated starting material, such as a deuterated Grignard reagent or a deuterated methylating agent, in the construction of the precursor molecule before cyclization to form the lactone.[9][10][11] For d3-MPD, this would typically involve the synthesis of a diol precursor where the methyl group is already deuterated, followed by a cyclization/dehydrogenation step.[12]

Application: Investigating the Ring-Opening Polymerization (ROP) Mechanism

Core Concept: The Kinetic Isotope Effect (KIE)

The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[4] For C-H versus C-D bonds, the difference in zero-point energy (ZPE) is the primary contributor. The C-D bond has a lower ZPE and is stronger than the C-H bond. Consequently, reactions involving the cleavage of a C-H bond are typically faster than those involving a C-D bond, leading to a "normal" primary KIE (kH/kD > 1).[5][13]

In the case of d3-MPD, we investigate a secondary KIE, as the C-D bonds are not broken. The magnitude of the secondary KIE can reveal changes in hybridization or steric environment at the labeled position during the transition state.

Experimental Design

The core of the investigation lies in the parallel polymerization of 5-Methyl-5-propyl-2-dioxanone (H-MPD) and its deuterated counterpart (d3-MPD) under identical conditions. By meticulously monitoring the reaction rates, a KIE value can be determined.

  • Choice of Initiator: The choice of initiator is critical as it can influence the polymerization mechanism.

    • Tin(II) Octoate (Sn(Oct)₂): A widely used coordination-insertion catalyst.[14]

    • Organic Catalysts (e.g., Guanidines, Amidines): Offer a metal-free alternative, proceeding through different activation pathways.[15]

  • Analytical Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone for monitoring monomer conversion in real-time or via periodic sampling.[16][17][18][19]

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Essential for polymer characterization, especially for end-group analysis to confirm initiation pathways.[20][21][22][23]

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of the resulting polymers.

Protocol 1: Comparative ROP of H-MPD and d3-MPD

This protocol describes a typical bulk polymerization experiment.

Materials and Reagents:

  • 5-Methyl-5-propyl-2-dioxanone (H-MPD), purified by vacuum distillation.

  • 5-Methyl-5-propyl-2-dioxanone-d3 (d3-MPD), purified by vacuum distillation.

  • Tin(II) Octoate (Sn(Oct)₂) solution in anhydrous toluene (e.g., 0.1 M).

  • Benzyl alcohol (initiator), dried over molecular sieves.

  • Anhydrous Toluene (solvent).

  • Dry Schlenk flasks or reaction vials with magnetic stir bars.

  • Nitrogen or Argon gas supply for inert atmosphere.

  • Thermostatically controlled oil bath.

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under an inert atmosphere.

  • Reaction Setup (Perform in parallel for H-MPD and d3-MPD): a. In a Schlenk flask under inert atmosphere, add the monomer (e.g., 1.0 g). b. Add the initiator, benzyl alcohol, to achieve the desired monomer-to-initiator ratio (e.g., 100:1). c. If conducting in solution, add anhydrous toluene. For bulk polymerization, no solvent is needed. d. Place the flask in the oil bath pre-heated to the desired polymerization temperature (e.g., 110-150 °C).[24][25]

  • Initiation: a. Once the monomer has melted and reached thermal equilibrium, inject the Sn(Oct)₂ solution via syringe. The monomer-to-catalyst ratio is typically high (e.g., 1000:1 to 10,000:1). b. Start the timer and magnetic stirring immediately.

  • Reaction Monitoring: a. At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), carefully withdraw a small aliquot (approx. 50 µL) from the reaction mixture using a dry, inert syringe. b. Immediately quench the aliquot in a vial containing deuterated chloroform (CDCl₃) to stop the reaction and prepare it for NMR analysis.

  • Termination: After the desired reaction time or conversion is reached, cool the flask to room temperature and dissolve the resulting polymer in a suitable solvent like chloroform or dichloromethane. Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.

  • Purification: Filter the precipitated polymer, wash with cold methanol, and dry under vacuum to a constant weight.

Protocol 2: Kinetic Analysis via ¹H NMR Spectroscopy

Sample Preparation:

  • The quenched aliquots in CDCl₃ are ready for analysis. Ensure the concentration is suitable for NMR (typically 5-10 mg/mL).

Data Acquisition and Processing:

  • Acquire ¹H NMR spectra for each time point for both the H-MPD and d3-MPD reactions.

  • Process the spectra (phasing, baseline correction).

  • Identify the characteristic proton signals for the monomer and the polymer. For example, a specific methylene proton peak in the monomer will shift upon incorporation into the polymer chain.

  • Integrate the area of the selected monomer peak (I_M) and the corresponding polymer peak (I_P).

  • Calculate the monomer conversion (X) at each time point using the formula:

    • X = I_P / (I_M + I_P)

Determining the KIE:

  • Plot ln(1/(1-X)) versus time for both the H-MPD and d3-MPD reactions. For a first-order reaction, this should yield a straight line.

  • The slope of this line corresponds to the apparent rate constant (k_app).

  • Calculate the Kinetic Isotope Effect (KIE) as the ratio of the rate constants:

    • KIE = k_H / k_D where k_H is the rate constant for H-MPD and k_D is for d3-MPD.

Data Interpretation & Mechanistic Insights

The value of the KIE provides critical clues about the rate-determining step of the polymerization.

Observed KIE (kH/kD) Interpretation Potential Mechanistic Implication
~ 1.0No significant isotope effect.The hybridization and steric environment of the methyl group do not change significantly in the rate-determining transition state.
> 1.0 (Normal Secondary KIE)The C-H bonds are sterically more hindered in the transition state than in the ground state.This could suggest a transition state where the monomer approaches the catalytic center in a way that creates steric crowding around the methyl group.
< 1.0 (Inverse Secondary KIE)The C-H bonds are less sterically hindered, or there is a change in hybridization from sp³ towards sp² character.This might indicate a mechanism involving the formation of a cationic intermediate where hyperconjugation involving the C-H bonds plays a stabilizing role.

Diagram 1: Proposed ROP Mechanism & KIE Probe

ROP_Mechanism cluster_Monomer Monomer (d3-MPD) cluster_TS Rate-Determining Transition State cluster_Propagation Propagation Monomer 5-Methyl-5-propyl-2-dioxanone-d3 TS Transition State {Monomer-Catalyst Complex} Monomer->TS Coordination Catalyst Catalyst-Initiator Complex (e.g., Sn(Oct)₂-ROH) Catalyst->TS Activation PropagatingChain Propagating Polymer Chain (n+1 units) TS->PropagatingChain Ring-Opening & Insertion (Rate-Determining Step) KIE_Probe KIE probes the energetics of this step. The vibrational frequencies of the C-D bonds in the CD₃ group influence the stability of the TS. TS->KIE_Probe

Caption: Probing the ROP transition state with d3-MPD.

Protocol 3: Polymer Characterization by Mass Spectrometry and GPC

MALDI-TOF MS for End-Group Analysis:

  • Sample Preparation: Dissolve a small amount of the purified polymer in a suitable solvent (e.g., THF). Mix this solution with a MALDI matrix solution (e.g., dithranol) and a cationizing agent (e.g., sodium trifluoroacetate). Spot the mixture onto the MALDI target plate and allow it to dry.

  • Analysis: Acquire the mass spectrum. The resulting spectrum will show a distribution of peaks, where each peak corresponds to a polymer chain of a specific length plus the mass of the cation.

  • Interpretation: The mass of each peak can be represented by:

    • m/z = M_initiator + (n * M_monomer) + M_endgroup + M_cation By accurately measuring the mass difference between adjacent peaks (which should equal the monomer mass), and analyzing the total mass, the identity of the initiator and end groups can be confirmed. This validates that the polymerization initiated from the intended alcohol (e.g., benzyl alcohol).

GPC for Molecular Weight Distribution:

  • Sample Preparation: Dissolve the purified polymer in the GPC eluent (e.g., THF or chloroform) to a known concentration (e.g., 1-2 mg/mL).

  • Analysis: Inject the sample into the GPC system. The instrument separates the polymer chains by hydrodynamic volume.

  • Data Analysis: Using a calibration curve generated from polymer standards (e.g., polystyrene), determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).

Polymer Sample Mn ( g/mol ) (GPC) Mw ( g/mol ) (GPC) Đ (Mw/Mn) (GPC) End Group Confirmed (MALDI-TOF)
Poly(H-MPD)12,50014,1001.13Benzyl ester / Hydroxyl
Poly(d3-MPD)12,30013,9001.13Benzyl ester / Hydroxyl

Diagram 2: Experimental Workflow

Workflow cluster_synthesis Polymer Synthesis cluster_analysis Analysis cluster_results Data Interpretation start Parallel Polymerization (H-MPD & d3-MPD) sampling Time-Point Aliquots start->sampling purify Precipitate & Purify Polymer start->purify quench Quench in CDCl₃ sampling->quench nmr ¹H NMR Spectroscopy quench->nmr gpc GPC Analysis purify->gpc maldi MALDI-TOF MS purify->maldi kinetics Calculate Rate Constants (kH, kD) nmr->kinetics mw Determine Mn, Mw, Đ gpc->mw endgroup Confirm End Groups maldi->endgroup kie Determine KIE (kH/kD) kinetics->kie mechanism Elucidate Reaction Mechanism kie->mechanism mw->mechanism endgroup->mechanism

Caption: Workflow from synthesis to mechanistic elucidation.

Broader Implications and Future Directions

The insights gained from using 5-Methyl-5-propyl-2-dioxanone-d3 are not confined to fundamental chemistry. A clear mechanistic understanding allows for:

  • Rational Catalyst Design: Developing more efficient and selective catalysts for ROP.

  • Tailored Polymer Properties: Fine-tuning reaction conditions to control polymer microstructure, which in turn affects degradation rates and drug release kinetics for drug delivery applications.[26][27]

  • Biodegradation Studies: The deuterated polymer can be used as a tracer to study the pathways and kinetics of hydrolytic or enzymatic degradation, providing valuable data for the design of next-generation biomaterials.[1][3]

Conclusion

5-Methyl-5-propyl-2-dioxanone-d3 is a powerful molecular probe for elucidating the subtleties of ring-opening polymerization mechanisms. Through carefully designed comparative kinetic experiments and comprehensive polymer analysis, researchers can gain deep insights into transition state structures and rate-determining steps. This knowledge is indispensable for the rational design and synthesis of advanced biodegradable polymers for the ever-evolving fields of medicine and materials science.

References

  • Method for preparing poly-p-dioxanone polymer.
  • Method for preparing poly-p-dioxanone polymer.
  • p-Dioxanone. Wikipedia. [Link]

  • Polydioxanone-based bio-materials for tissue engineering and drug/gene delivery applications. PubMed. [Link]

  • Polymer Analysis by MALDI-Tof MS. Waters Corporation. [Link]

  • Understanding the ring-opening polymerisation of dioxolanones. RSC Publishing. [Link]

  • Lactone synthesis. Organic Chemistry Portal. [Link]

  • In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters. [Link]

  • Polydioxanone-based Materials for Tissue Engineering and Cell/Drug Delivery Applications. ResearchGate. [Link]

  • Ring‐opening polymerization of 1,4‐dioxan‐2‐one initiated by lanthanum isopropoxide in bulk. ResearchGate. [Link]

  • Analysis of Polymers by MALDI-TOF Mass Spectrometry. Shimadzu. [Link]

  • In situ NMR to monitor bulk photopolymerization kinetics. ChemRxiv. [Link]

  • Kinetic isotope effects and how to describe them. PMC - NIH. [Link]

  • Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters. PMC - NIH. [Link]

  • 2.8: Ring-Opening Polymerization. Chemistry LibreTexts. [Link]

  • End group analysis of poly(methyl methacrylate) using MALDI-TOFMS and GC-TOFMS. JEOL Ltd. [Link]

  • Concise Synthesis of Deoxylimonin. Journal of the American Chemical Society. [Link]

  • Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field. NIH. [Link]

  • Preparation and Characterization of Dioxanone and Poly(dioxanone). ResearchGate. [Link]

  • Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool. AIR Unimi. [Link]

  • Quantitation of Polymer End Groups Using MALDI TOF MS. National Institute of Standards and Technology. [Link]

  • Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. MDPI. [Link]

  • Rate coefficients and kinetic isotope effects of the X + CH4 → CH3 + HX (X = H, D, Mu) reactions from ring polymer molecular dynamics. AIP Publishing. [Link]

  • Ring Opening Polymerization | Cationic and Anionic ROP. YouTube. [Link]

  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. [Link]

  • Evaluating polymerization kinetics using microrheology. [Link]

  • Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters. ResearchGate. [Link]

  • Ring-opening polymerization. Wikipedia. [Link]

  • Reaction Mechanism: Kinetic Isotope Effects, primary Kinetic Isotope Effect. YouTube. [Link]

  • NMR Spectroscopy Applications in Polymer Analysis. Patsnap Eureka. [Link]

  • Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC - NIH. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-5-propyl-2-dioxanone-d3

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions to improve the yield and purity of 5-Methyl-5-propyl-2-dioxanone-d3 synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions to improve the yield and purity of 5-Methyl-5-propyl-2-dioxanone-d3 synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Methyl-5-propyl-2-dioxanone-d3?

The most prevalent and efficient method for synthesizing 5-Methyl-5-propyl-2-dioxanone-d3 is a two-step process. The first step involves the synthesis of the deuterated diol precursor, 2-(methyl-d3)-2-propylpropane-1,3-diol. This is typically achieved by the reaction of 2-propyl-1,3-propanediol with a deuterating agent. The second step is the cyclization of the deuterated diol with a suitable carbonate source, such as diethyl carbonate or triphosgene, in the presence of a catalyst to form the desired 5-Methyl-5-propyl-2-dioxanone-d3.

Q2: What are the critical factors influencing the overall yield?

Several factors can significantly impact the final yield of your synthesis:

  • Purity of Precursors: The purity of the starting materials, particularly the 2-propyl-1,3-propanediol and the deuterating agent, is crucial. Impurities can lead to side reactions and complicate purification.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are all critical parameters that need to be optimized for both the deuteration and cyclization steps.

  • Work-up and Purification: Efficient extraction and purification methods are essential to isolate the final product from unreacted starting materials, byproducts, and the catalyst.

Q3: How can I confirm the successful incorporation of deuterium?

The most reliable methods for confirming the incorporation and isotopic purity of the deuterium label are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a disappearance or significant reduction of the signal corresponding to the methyl protons. ¹³C NMR can also be used to observe changes in the carbon signal due to the presence of deuterium.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will show an increase in the molecular weight of the product corresponding to the number of deuterium atoms incorporated.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues, their probable causes, and actionable solutions for each stage of the synthesis.

Stage 1: Synthesis of 2-(methyl-d3)-2-propylpropane-1,3-diol

Problem 1: Low Deuterium Incorporation

  • Possible Cause: Incomplete reaction with the deuterating agent or exchange with protic solvents.

  • Solution:

    • Ensure the use of an anhydrous and aprotic solvent for the reaction.

    • Consider using a stronger deuterating agent or increasing the molar excess of the agent.

    • Increase the reaction time or temperature to drive the reaction to completion.

    • Carefully perform the work-up with D₂O instead of H₂O to avoid back-exchange.

Problem 2: Formation of Side Products

  • Possible Cause: The presence of impurities in the starting material or non-optimal reaction conditions can lead to the formation of undesired byproducts.

  • Solution:

    • Purify the 2-propyl-1,3-propanediol before use.

    • Optimize the reaction temperature; high temperatures can sometimes lead to decomposition or side reactions.

    • Analyze the side products using techniques like GC-MS or LC-MS to identify their structure and adjust the reaction conditions accordingly.

Stage 2: Cyclization to 5-Methyl-5-propyl-2-dioxanone-d3

Problem 1: Low Yield of the Dioxanone

  • Possible Cause 1: Inefficient Cyclization Catalyst: The chosen catalyst may not be effective for this specific substrate.

  • Solution 1:

    • Screen different catalysts. Common catalysts for this type of reaction include metal alkoxides (e.g., sodium methoxide), tin-based catalysts, and strong non-nucleophilic bases.

    • Optimize the catalyst loading. Too little catalyst will result in a slow reaction, while too much can lead to side reactions.

  • Possible Cause 2: Polymerization of the Dioxanone: The desired product can undergo ring-opening polymerization, especially at high temperatures.

  • Solution 2:

    • Maintain a lower reaction temperature.

    • Keep the reaction time as short as possible while ensuring complete conversion of the diol.

    • Consider using a continuous flow setup where the product is removed from the reaction mixture as it is formed.

Problem 2: Difficulty in Purifying the Final Product

  • Possible Cause: The final product may have similar physical properties (e.g., boiling point, polarity) to the starting diol or byproducts, making separation by distillation or chromatography challenging.

  • Solution:

    • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Chromatography Optimization:

      • For column chromatography, screen different solvent systems (eluents) to achieve better separation.

      • Consider using a different stationary phase (e.g., alumina instead of silica gel).

    • Distillation under Reduced Pressure: If the product is a high-boiling liquid, fractional distillation under high vacuum can improve separation.

Experimental Protocols

Synthesis of 2-(methyl-d3)-2-propylpropane-1,3-diol

  • To a solution of 2-propyl-1,3-propanediol in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., sodium hydride) at 0 °C.

  • Allow the mixture to stir for 30 minutes.

  • Add the deuterating agent (e.g., methyl-d3 iodide) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully with D₂O at 0 °C.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Synthesis of 5-Methyl-5-propyl-2-dioxanone-d3

  • In a round-bottom flask, dissolve the 2-(methyl-d3)-2-propylpropane-1,3-diol and a carbonate source (e.g., diethyl carbonate) in a high-boiling aprotic solvent (e.g., toluene).

  • Add the catalyst (e.g., sodium methoxide) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst by filtration or washing with a suitable aqueous solution.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization.

Data Presentation

ParameterRecommended Condition
Deuteration Step
SolventAnhydrous THF
BaseSodium Hydride (NaH)
Deuterating AgentMethyl-d3 iodide (CD₃I)
Reaction Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Cyclization Step
Carbonate SourceDiethyl carbonate
CatalystSodium methoxide (NaOMe)
SolventToluene
Reaction TemperatureReflux
Purification MethodVacuum Distillation / Recrystallization

Visualizations

Synthesis_Workflow cluster_deuteration Stage 1: Deuteration cluster_cyclization Stage 2: Cyclization cluster_purification Purification start_diol 2-propyl-1,3-propanediol reaction1 Reaction start_diol->reaction1 base_reagent Base (e.g., NaH) base_reagent->reaction1 d3_reagent Deuterating Agent (CD3I) d3_reagent->reaction1 deuterated_diol 2-(methyl-d3)-2-propylpropane-1,3-diol reaction2 Cyclization deuterated_diol->reaction2 reaction1->deuterated_diol carbonate_source Carbonate Source (e.g., Diethyl Carbonate) carbonate_source->reaction2 catalyst Catalyst (e.g., NaOMe) catalyst->reaction2 final_product 5-Methyl-5-propyl-2-dioxanone-d3 purification Purification (Distillation/Recrystallization) final_product->purification reaction2->final_product

Caption: Overall workflow for the synthesis of 5-Methyl-5-propyl-2-dioxanone-d3.

Troubleshooting_Logic cluster_stage1 Analysis of Stage 1 cluster_stage2 Analysis of Stage 2 cluster_purification_trouble Purification Issues start Low Final Yield low_deuteration Low Deuterium Incorporation? start->low_deuteration low_cyclization Low Cyclization Efficiency? start->low_cyclization purification_problem Difficulty in Purification? start->purification_problem check_reagents Check Purity of Reagents low_deuteration->check_reagents optimize_conditions Optimize Reaction Conditions (Time, Temp, Solvent) low_deuteration->optimize_conditions check_reagents->low_deuteration If Yes optimize_conditions->low_deuteration If Yes catalyst_issue Screen Catalysts & Optimize Loading low_cyclization->catalyst_issue polymerization_issue Check for Polymerization (Lower Temp, Shorter Time) low_cyclization->polymerization_issue catalyst_issue->low_cyclization If Yes polymerization_issue->low_cyclization If Yes optimize_purification Optimize Purification Method (Recrystallization, Chromatography, Distillation) purification_problem->optimize_purification optimize_purification->purification_problem If Yes

Caption: Troubleshooting logic for low yield in 5-Methyl-5-propyl-2-dioxanone-d3 synthesis.

Optimization

Technical Support Center: Isotopic Stability of 5-Methyl-5-propyl-2-dioxanone-d3

Document ID: TSC-D3-2026-02-01 Last Updated: February 1, 2026 Introduction: The Critical Role of Isotopic Purity Welcome to the technical support center for 5-Methyl-5-propyl-2-dioxanone-d3. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-D3-2026-02-01

Last Updated: February 1, 2026

Introduction: The Critical Role of Isotopic Purity

Welcome to the technical support center for 5-Methyl-5-propyl-2-dioxanone-d3. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this isotopically labeled compound as an internal standard, a metabolic tracer, or a component in drug discovery. The deuterium atoms on the 5-methyl group are crucial for its function, providing a distinct mass shift for analytical detection or altering metabolic pathways.[1] However, the stability of these labels is not absolute.

The primary challenge in working with this molecule is preventing deuterium-hydrogen (D-H) exchange, a chemical reaction where a deuterium atom is replaced by a proton from the surrounding environment.[2] Such an exchange can compromise the isotopic purity of the material, leading to inaccurate quantification, ambiguous metabolic tracking, and diminished therapeutic effects if used in deuterated drug development. This guide provides an in-depth understanding of the mechanisms behind D-H exchange and offers robust, field-proven strategies to maintain the isotopic integrity of your compound.

The Science of D-H Exchange in Carbonyl Compounds

The deuterium atoms in 5-Methyl-5-propyl-2-dioxanone-d3 are located on the methyl group, which is at the alpha-position relative to the carbonyl group of the cyclic carbonate (a lactone). Hydrogens (and by extension, deuterons) at this position are known to be acidic and susceptible to exchange.[3] This exchange is not spontaneous under neutral, aprotic conditions but is readily catalyzed by the presence of acids or bases.[4][5]

The core mechanism involves the formation of an enol or enolate intermediate.[6]

  • Acid-Catalyzed Exchange: A proton (H+) from an acidic medium protonates the carbonyl oxygen, making the alpha-deuterons more acidic. A weak base (like water) can then remove a deuteron (D+), forming an enol intermediate. Re-ketonization can then occur by capturing a proton from the solvent, resulting in a D-H exchange.[6]

  • Base-Catalyzed Exchange: A base (like hydroxide, OH-) directly removes an acidic alpha-deuteron, forming a resonance-stabilized enolate intermediate. This enolate can then be protonated by a proton source in the medium (like water or alcohol), completing the D-H exchange.[3]

Understanding this mechanism is the key to prevention. By eliminating or neutralizing potential acid/base catalysts and proton sources, D-H exchange can be effectively minimized.

Frequently Asked Questions (FAQs)

Q1: How stable is 5-Methyl-5-propyl-2-dioxanone-d3 under standard laboratory conditions?

A: The compound is stable indefinitely when stored as a dry solid in a tightly sealed container, protected from moisture and light, at the recommended temperature of 2-8°C.[7][8] The C-D bond is inherently strong; exchange primarily becomes a risk when the compound is dissolved in a solution that can facilitate the exchange mechanism.

Q2: Are the deuterium atoms on the propyl group also at risk of exchange?

A: No. The deuterium atoms of concern are exclusively on the 5-methyl group. The hydrogens on the propyl chain are not alpha to the carbonyl group and are not sufficiently acidic to undergo exchange under typical laboratory conditions.

Q3: Can I use water or methanol to dissolve my sample?

A: It is strongly discouraged. Protic solvents like water, methanol, ethanol, and even residual moisture in other solvents are the most common sources of protons for D-H exchange.[3] If their use is unavoidable, the contact time should be minimized, and the experiment should be conducted at low temperatures to reduce the reaction rate. Aprotic solvents are always the preferred choice.

Q4: Will the compound lose its deuterium label if exposed to air?

A: Atmospheric moisture (H₂O) can act as a proton source. While brief exposure during weighing is generally acceptable, prolonged exposure of the dissolved compound to humid air should be avoided. It is best practice to handle solutions under an inert atmosphere like argon or nitrogen.[9]

Troubleshooting Guide: Diagnosing Isotopic Instability

This section addresses specific problems you may encounter that suggest a loss of isotopic purity.

Problem: My ¹H NMR spectrum shows a growing singlet peak where I expect to see none (the chemical shift of the non-deuterated 5-methyl group).

  • Likely Cause: You are observing D-H back-exchange. The appearance of a proton signal at the methyl position is a direct indication that the -CD₃ group is converting to -CD₂H, -CDH₂, and eventually -CH₃. This is almost certainly caused by the presence of acidic or basic impurities or the use of a protic solvent.

  • Solution:

    • Solvent Purity Check: Use high-purity, anhydrous, and non-protic solvents for your NMR analysis (e.g., Chloroform-d, Acetone-d₆, Acetonitrile-d₃). Ensure your NMR tube is oven-dried or flame-dried before use to remove adsorbed water.

    • Neutralize Glassware: Acid or base residues on glassware can catalyze the exchange. Wash glassware thoroughly and consider a final rinse with a dilute solution of a non-nucleophilic base like triethylamine (TEA) followed by a rinse with your anhydrous solvent, or use silanized glassware.

    • Sample pH: If your sample was generated from a preceding reaction, ensure it was properly quenched and neutralized before dissolution.

Problem: My LC-MS/MS quantification results are inconsistent, or the peak area of my deuterated internal standard is decreasing over a sequence of runs.

  • Likely Cause: D-H exchange is occurring in your sample vial within the autosampler. This is often due to an acidic or basic mobile phase or sample diluent.[4]

  • Solution:

    • Mobile Phase pH: If possible, adjust your mobile phase to be as close to neutral (pH 6-8) as possible. Buffers can help maintain a stable pH. If acidic conditions are required for chromatography, minimize the time the sample spends in the autosampler before injection. Use a cooled autosampler (4-10°C) to slow the exchange rate.

    • Sample Diluent: The diluent used to prepare your sample for injection is critical. It should be aprotic and pH-neutral. Avoid using water or methanol as the primary diluent if the sample will sit for an extended period.

    • QC Check: Run a stability test. Prepare a sample, inject it immediately, and then re-inject the same sample after several hours to see if the peak area ratio of the analyte to the standard has changed.

Experimental Protocols & Best Practices

Recommended Storage and Handling
  • Long-Term Storage: Store the compound as a solid at 2-8°C in a desiccator.[8] The vial should be tightly sealed, preferably with a PTFE-lined cap. For added protection, the vial can be placed inside a secondary container with desiccant.

  • Solution Preparation: Always use high-purity, anhydrous aprotic solvents. To ensure solvents are dry, consider using a molecular sieve or purchasing sealed ampules of solvent.

  • Weighing and Transfer: Perform weighing and transfers in a controlled environment with low humidity, or work quickly to minimize exposure to atmospheric moisture. A glove box with an inert atmosphere is ideal for preparing highly sensitive samples.

Solvent & Reagent Compatibility

The choice of solvent is the single most important factor in preventing D-H exchange.

Parameter Recommended (Low Risk) Use with Caution (Moderate Risk) Avoid (High Risk)
Solvents Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, TolueneDimethyl sulfoxide (DMSO), Dimethylformamide (DMF) - Can contain water impuritiesWater (H₂O), Methanol (MeOH), Ethanol (EtOH), any protic solvent
pH Range 6.0 - 8.04.0 - 6.0 or 8.0 - 9.0 (low temp, short time)< 4.0 or > 9.0
Additives Neutral salts (e.g., NaCl)Weak acids/bases (e.g., Ammonium acetate)Strong acids (HCl, H₂SO₄), Strong bases (NaOH, KOH)
Protocol: Verifying Isotopic Purity via NMR

This protocol provides a non-destructive method to confirm the isotopic integrity of your compound.

  • Prepare Glassware: Oven-dry an NMR tube and cap at 120°C for at least 4 hours. Allow to cool in a desiccator.

  • Prepare Sample: In a dry vial, accurately weigh ~5 mg of 5-Methyl-5-propyl-2-dioxanone-d3. Dissolve it in ~0.7 mL of anhydrous Chloroform-d (CDCl₃).

  • Transfer: Quickly transfer the solution to the dried NMR tube and cap it tightly.

  • Acquire Spectrum: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm Purity: There should be no significant singlet peak at the chemical shift corresponding to the 5-methyl group.

    • Quantify Exchange (if present): Integrate the proton signal of the 5-methyl group against a stable, known proton signal on the molecule (e.g., the -CH₂- protons of the propyl group). This ratio can be used to calculate the percentage of D-H exchange.

Visualizing the D-H Exchange Mechanism

The following diagrams illustrate the key chemical transformations that lead to the loss of the deuterium label.

G cluster_acid Acid-Catalyzed D-H Exchange cluster_base Base-Catalyzed D-H Exchange A_Start Start: R-CD₃ A_Protonation 1. Carbonyl Protonation (H⁺ from solvent) A_Start->A_Protonation A_Enol 2. Enol Formation (D⁺ loss) A_Protonation->A_Enol A_Keto 3. Re-Ketonization (H⁺ gain) A_Enol->A_Keto A_End End: R-CD₂H A_Keto->A_End B_Start Start: R-CD₃ B_Deprotonation 1. Deuteron Abstraction (Base, e.g., OH⁻) B_Start->B_Deprotonation B_Enolate 2. Enolate Intermediate B_Deprotonation->B_Enolate B_Protonation 3. Protonation (H₂O, etc.) B_Enolate->B_Protonation B_End End: R-CD₂H B_Protonation->B_End

Caption: Key steps in acid- and base-catalyzed D-H exchange.

References

  • Alpha Halogenation of Aldehydes and Ketones. (2021). Chemistry LibreTexts. [Link]

  • Hydrogen–deuterium exchange. (n.d.). Wikipedia. [Link]

  • Reactivity of Alpha Hydrogens. (2023). Chemistry LibreTexts. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. (2021). MDPI. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). National Institutes of Health (NIH). [Link]

  • (PDF) Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. (2021). ResearchGate. [Link]

  • Analytical Characterization of Deuterated Compounds. (2025). ResolveMass Laboratories Inc. [Link]

  • Hydrogen/Deuterium Exchange for Chiral Stability Assessment. (2025). ACS Publications. [Link]

  • Deuterated Solvents, Reagents & Accessories. (n.d.). Chromservis. [Link]

  • 5-Methyl-5-propyl-1,3-dioxan-2-one. (n.d.). PubChem. [Link]

  • How To Properly Store Your Radiolabeled Compounds. (n.d.). Moravek. [Link]

  • Does Deuterium Have A Shelf Life?. (2025). YouTube. [Link]

Sources

Troubleshooting

controlling the molecular weight of polymers from 5-Methyl-5-propyl-2-dioxanone-d3

Topic: Precision Molecular Weight Control of Poly(5-Methyl-5-propyl-2-dioxanone-d3) Introduction This guide addresses the Ring-Opening Polymerization (ROP) of 5-Methyl-5-propyl-2-dioxanone-d3 (MPD-d3).[1][2] Technical No...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Molecular Weight Control of Poly(5-Methyl-5-propyl-2-dioxanone-d3)

Introduction

This guide addresses the Ring-Opening Polymerization (ROP) of 5-Methyl-5-propyl-2-dioxanone-d3 (MPD-d3).[1][2]

Technical Note on Monomer Identity: In high-precision polymer chemistry, this monomer is a deuterated derivative of 5-methyl-5-propyl-1,3-dioxan-2-one (a functionalized trimethylene carbonate).[1] It is frequently used to synthesize biodegradable polycarbonates for drug delivery systems where the deuterium label (d3) serves as a stable non-radioactive tracer for metabolic or NMR degradation studies.

Achieving a specific molecular weight (MW) with low dispersity (Đ) requires strict control over the Monomer-to-Initiator ([M]/[I]) ratio , conversion kinetics, and environmental purity.[1]

Module 1: The Core Mechanism & Target MW Calculation
Q: How do I calculate the exact reagent ratios for a target Molecular Weight (

)?

A: Unlike free-radical polymerization, ROP is a "living" characteristic polymerization.[1] The molecular weight is linearly determined by the stoichiometry of the monomer and the initiator (usually a primary alcohol).

The Equation:



Critical Adjustment for MPD-d3: You must account for the isotopic mass.

  • Standard Monomer (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  ~158.19  g/mol [1]
    
  • Deuterated Monomer (

    
    ):  ~161.21  g/mol  (Approximate; check your specific CoA).[1]
    
  • Failure to adjust for the +3 Da difference per repeat unit will result in a systematic deviation in gravimetric yield calculations.

Example Calculation:

  • Target: 10,000 g/mol polymer.

  • Initiator: Benzyl Alcohol (MW = 108.14 g/mol ).[1]

  • Assumption: 100% Conversion.[1]

  • Ratio:

    
    .[1]
    
  • Action: You need exactly 61.3 moles of MPD-d3 for every 1 mole of Benzyl Alcohol.[1]

Module 2: Troubleshooting Molecular Weight Issues
Q: My experimental

is consistently lower than my theoretical target. Why?

A: This is the most common failure mode in ROP. It is almost invariably caused by "Hidden Initiators." [1]

In ROP, water (


) and trace alcohols act as chain transfer agents. If your solvent or monomer contains 50 ppm of water, that water acts as a co-initiator. Instead of growing 1 chain per benzyl alcohol molecule, you are growing 1 chain per benzyl alcohol plus  1 chain per water molecule.

The "Hidden Initiator" Effect:




Corrective Protocol:

  • Monomer Drying: Recrystallize MPD-d3 from dry ethyl acetate/hexanes, then dry in a vacuum desiccator over

    
     for 24 hours.
    
  • Solvent Prep: Do not use HPLC grade solvents directly.[1] Use anhydrous toluene or DCM taken from a solvent purification system (SPS) or stored over activated 3Å molecular sieves.[1]

  • Glassware: Flame-dry all Schlenk flasks under vacuum to desorb surface moisture.

Q: My polymer has a high Dispersity (Đ > 1.5). How do I fix this?

A: High dispersity indicates Transesterification (Back-biting). As the polymer chain grows, the active chain end can curl back and attack a carbonate linkage in its own backbone (intramolecular) or a neighboring chain (intermolecular). This randomizes the chain lengths.

Troubleshooting Matrix:

VariableAdjustmentScientific Rationale
Conversion Stop at <90% Back-biting becomes dominant when monomer concentration is low (late stage).[1] Quench the reaction before full conversion.
Temperature Lower it Propagation (

) usually has a lower activation energy than transesterification (

).[1] Lowering T favors polymerization over scrambling.[1]
Catalyst Switch to Organocatalyst Metal catalysts (Sn(Oct)

) are robust but prone to transesterification at high temps.[1] Switch to DBU or TBD for faster rates at room temperature (RT).[1]
Module 3: Visualizing the Control Logic

The following diagram illustrates the decision pathways for controlling molecular weight and the competing side reactions.

ROP_Control_Logic Start Start: Define Target Mn Calc Calculate [M]/[I] Ratio (Adjust for d3 mass) Start->Calc Purity Purity Check: Water < 10 ppm? Calc->Purity Dry Protocol: Azeotropic Drying & Vacuum Desiccation Purity->Dry No (Wet) Rxn Polymerization (ROP) Catalyst: TBD or Sn(Oct)2 Purity->Rxn Yes (Dry) Dry->Purity LowMW Result: Low Mn (Chain Transfer to H2O) Rxn->LowMW Impurity Leak HighPDI Result: High PDI (Back-biting) Rxn->HighPDI Temp too High Time too Long Success Result: Target Mn Low PDI (<1.2) Rxn->Success Optimized Conditions

Figure 1: Logic flow for ensuring target molecular weight. Note that water impurities are the primary cause of MW deviation.

Module 4: Standard Operating Protocol (SOP)

Experiment: Synthesis of Poly(MPD-d3) targeting


 = 10 kDa.
Catalyst System:  DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) / Thiourea (optional co-catalyst).[1]
  • Preparation (Glovebox or Schlenk Line):

    • In a flame-dried Schlenk flask, charge MPD-d3 (1.61 g, 10 mmol).

    • Add anhydrous Dichloromethane (DCM) (5 mL) to dissolve.[1]

    • Add Benzyl Alcohol initiator (17.6 mg, 0.163 mmol) via microsyringe.

    • Note: This sets the [M]/[I] ratio to ~61.

  • Initiation:

    • Add DBU catalyst (0.01 eq relative to monomer).[1]

    • Stir at Room Temperature (25°C). Organocatalysts work efficiently at RT for carbonates, minimizing side reactions.

  • Monitoring:

    • Take aliquots at 30 min, 1h, and 2h.

    • Analyze via 1H NMR (or 2H NMR if tracking deuterium specifically).[1]

    • Monitor the disappearance of the methylene protons adjacent to the carbonate in the ring vs. the appearance of the linear polymer signal.

  • Termination:

    • Once conversion reaches ~90%, quench by adding Benzoic Acid (excess relative to DBU).

    • Why? Neutralizing the base stops the polymerization immediately and prevents back-biting during workup.

  • Purification:

    • Precipitate the polymer solution into cold Methanol .

    • Filter and dry under high vacuum.[1]

Module 5: Analytical Validation
MethodPurposeKey Observation for MPD-d3
1H NMR Conversion & End-group AnalysisCalculate

by integrating the initiator's aromatic protons (5H) vs. the polymer backbone.[1] Note: The d3-propyl group will be silent in 1H NMR, simplifying the spectrum.
GPC/SEC Dispersity (Đ) & Relative MWRequires calibration (usually Polystyrene standards).[1] Expect the "d3" polymer to have a slightly different hydrodynamic volume than non-deuterated analogs; use light scattering (MALS) for absolute MW if possible.
DSC Thermal Properties

should be comparable to the non-deuterated analog (~ -10°C to 0°C depending on exact structure).
References
  • Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience.[1] (The definitive text on the kinetics of Step-Growth and Ring-Opening Polymerization). [1]

  • Nederberg, F., et al. (2007). "Organocatalytic Ring-Opening Polymerization of Trimethylene Carbonate." Biomacromolecules, 8(1), 153–160. (Foundational paper on using DBU/TBD for carbonate ROP).

  • Suriano, F., et al. (2011). "Functionalized cyclic carbonates: from synthesis to application." Polymer Chemistry, 2, 528-533.[1] (Review of 5,5-disubstituted functional carbonates).

  • Helou, M., et al. (2010). "Organocatalytic ROP of cyclic carbonates: a rational study of the influence of the catalyst." Macromolecules, 43(6), 2660-2664.[1] [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Polymerization Initiators for 5-Methyl-5-propyl-2-dioxanone-d3 (MPTMC-d3)

Executive Summary 5-Methyl-5-propyl-2-dioxanone-d3 (also known as 5-Methyl-5-propyl-trimethylene carbonate-d3 or MPTMC-d3) is a deuterated cyclic carbonate monomer.[1] It is primarily used in high-precision metabolic tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-5-propyl-2-dioxanone-d3 (also known as 5-Methyl-5-propyl-trimethylene carbonate-d3 or MPTMC-d3) is a deuterated cyclic carbonate monomer.[1] It is primarily used in high-precision metabolic tracing studies and the development of advanced drug delivery systems where isotopic labeling allows for the differentiation of exogenous vs. endogenous metabolic pathways.

Because MPTMC-d3 is a high-value, cost-intensive material, the choice of polymerization initiator is critical. The ideal initiator must maximize atom economy (high conversion), ensure structural fidelity (low polydispersity/PDI), and minimize side reactions (such as decarboxylation or ether formation).

This guide compares three distinct initiator classes for the Ring-Opening Polymerization (ROP) of MPTMC-d3:

  • Stannous Octoate [Sn(Oct)₂]: The industrial benchmark for robust, high-molecular-weight synthesis.

  • TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): A rapid, metal-free organocatalyst for small-scale, high-throughput synthesis.

  • DPP (Diphenyl Phosphate): A controlled acid organocatalyst offering the highest structural definition with minimal transesterification.

Part 1: Monomer Profile & Mechanistic Foundations

The Monomer: MPTMC-d3
  • Chemical Structure: A six-membered cyclic carbonate ring with a propyl group and a deuterated methyl group at the 5-position.

  • Reactivity: The 6-membered ring is thermodynamically stable but kinetically polymerizable due to ring strain (~22 kJ/mol). Unlike 5-membered carbonates (which often decarboxylate), MPTMC undergoes clean ROP to form aliphatic polycarbonates.

  • Critical Constraint: The "d3" label implies usage in quantitative analysis (NMR/MS). Therefore, the polymer backbone must not suffer from random chain scission or back-biting, which would scramble the isotopic distribution or broaden the molecular weight distribution.

Mechanism of Action

The polymerization proceeds via Ring-Opening Polymerization (ROP) .[2][3][4][5][6] The mechanism varies by initiator but generally involves the nucleophilic attack of an alcohol (initiator) on the carbonyl carbon of the monomer, followed by ring opening and chain extension.

ROP_Mechanism Initiator Alcohol Initiator (R-OH) Activation Activation Complex (Coordination or H-Bonding) Initiator->Activation activates Catalyst Catalyst (Sn(Oct)2 / TBD / DPP) Catalyst->Activation catalyzes Monomer MPTMC-d3 (Cyclic Carbonate) Monomer->Activation binds Transition Tetrahedral Intermediate Activation->Transition Nucleophilic Attack RingOpen Ring Opening (Acyl-Oxygen Cleavage) Transition->RingOpen Collapse Propagation Chain Propagation (Polycarbonate) RingOpen->Propagation + Monomer Propagation->Propagation Repeat

Figure 1: Generalized Ring-Opening Polymerization pathway for MPTMC-d3.

Part 2: Comparative Analysis of Initiators

Stannous Octoate [Sn(Oct)₂]

Role: The Industrial Standard (Coordination-Insertion Mechanism) Sn(Oct)₂ is the most widely used catalyst for FDA-approved biodegradable polymers (PLA, PLGA). It operates via a coordination-insertion mechanism where the monomer coordinates to the tin center before insertion into the metal-alkoxide bond.[4]

  • Pros:

    • Robustness: Tolerates impurities (trace water) better than organocatalysts.

    • High MW: Capable of producing polymers >100 kDa.

    • Kinetics: Moderate rate allows for easy control of exotherms in bulk polymerization.

  • Cons:

    • Metal Residue: Difficult to remove tin completely; potential toxicity in biological assays.

    • Transesterification: At high conversions or long reaction times, it catalyzes intermolecular transesterification, broadening PDI (dispersity).

  • Best For: Bulk synthesis of Poly(MPTMC-d3) where metal traces are acceptable or can be purified.

TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)

Role: The "Speed Demon" (Base Organocatalysis) TBD is a bifunctional organocatalyst that simultaneously activates the alcohol initiator (via H-bonding) and the monomer (via nucleophilic activation).

  • Pros:

    • Ultra-Fast: Reactions often complete in minutes.

    • Metal-Free: Ideal for biomedical applications requiring zero heavy metal contamination.

    • Low Temperature: Active at room temperature (RT), preserving the d3-label integrity.

  • Cons:

    • Back-Biting: If not quenched immediately upon conversion, TBD aggressively catalyzes depolymerization or cyclic oligomer formation.

    • Sensitivity: Highly sensitive to moisture; requires glovebox or strict Schlenk techniques.

  • Best For: Rapid, small-scale synthesis (e.g., <1g of d3-monomer) where time efficiency is critical.

DPP (Diphenyl Phosphate)

Role: The Precision Tool (Acid Organocatalysis) DPP acts as a bifunctional acid catalyst. It activates the monomer carbonyl via the acidic proton and the initiating alcohol via the phosphate oxygen.

  • Pros:

    • Controlled Living Character: Excellent control over molecular weight (MW) with very narrow PDI (<1.1).

    • Minimal Side Reactions: Suppresses transesterification much better than TBD or Sn(Oct)₂.

    • Predictability: Linear relationship between conversion and MW.

  • Cons:

    • Slower Kinetics: Significantly slower than TBD (hours/days vs. minutes).

    • Solubility: Often requires specific solvents (DCM, Toluene) to maintain solubility.

  • Best For: Analytical standards and block copolymers where structural definition is the highest priority.

Summary Data Table
FeatureSn(Oct)₂TBDDPP
Mechanism Coordination-InsertionBase Activation (H-bond)Acid Activation (Bifunctional)
Reaction Speed Moderate (Hours)Very Fast (Minutes)Slow (Hours/Days)
PDI (Dispersity) 1.4 – 2.0 (Broadens over time)1.1 – 1.3 (If quenched early)< 1.15 (Excellent Control)
Metal Content High (Tin residue)NoneNone
Side Reactions Transesterification at high tempBack-biting / Cyclic formationMinimal
Typical Temp 110°C – 150°C (Bulk)25°C (Solution)25°C – 40°C (Solution)
Rec. Application Bulk material productionRapid screening / Small scalePrecision standards / Tracers

Part 3: Experimental Protocols

Protocol A: Precision Synthesis using TBD (Metal-Free)

Recommended for small batches of MPTMC-d3 (100mg - 1g) to minimize waste.

Materials:

  • Monomer: MPTMC-d3 (dried over P₂O₅ or azeotropically distilled).

  • Initiator: Benzyl Alcohol (BnOH) or deuterated equivalent.

  • Catalyst: TBD (stored in glovebox).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quenching Agent: Benzoic Acid.[5]

Workflow:

  • Preparation: In a glovebox, dissolve MPTMC-d3 (1.0 eq, e.g., 161 mg, 1 mmol) and BnOH (0.02 eq for DP=50) in anhydrous DCM (1 M concentration).

  • Initiation: Add TBD (0.01 eq, 1 mol%) to the stirring solution at Room Temperature (RT).

  • Reaction: Stir vigorously. Reaction is typically complete in <10 minutes.

    • Critical Step: Monitor conversion via FTIR (disappearance of carbonate peak at ~1750 cm⁻¹ shift) or spot NMR.

  • Quenching: Immediately upon reaching >95% conversion, add excess Benzoic Acid (2-3 eq relative to TBD) to kill the catalyst. Failure to quench instantly will lead to depolymerization.

  • Purification: Precipitate into cold methanol. Centrifuge and dry under vacuum.

Protocol B: Robust Bulk Polymerization using Sn(Oct)₂

Recommended for larger scales (>5g) or when strict anhydrous conditions are difficult.

Materials:

  • Monomer: MPTMC-d3.

  • Initiator: 1,3-Propanediol (for telechelics) or Lauryl Alcohol.

  • Catalyst: Sn(Oct)₂ (0.05 wt% solution in toluene).

Workflow:

  • Setup: Place MPTMC-d3 and Initiator in a silanized glass ampoule or Schlenk flask.

  • Drying: Melt the monomer (approx 40-50°C) and apply high vacuum for 30 mins to remove trace water.

  • Catalyst Addition: Add Sn(Oct)₂ solution under Nitrogen flow. Apply vacuum again to remove toluene solvent.

  • Polymerization: Seal the vessel under vacuum or N₂. Immerse in an oil bath at 130°C .

  • Duration: React for 12–24 hours. The mixture will become highly viscous.

  • Workup: Dissolve the polymer melt in minimal DCM and precipitate into cold diethyl ether or methanol.

Part 4: Decision Framework

Use the following logic flow to select the correct initiator for your specific MPTMC-d3 application.

DecisionTree Start Start: Select Initiator for MPTMC-d3 Q1 Is Metal Contamination Acceptable? Start->Q1 Yes_Metal Yes (e.g., Material Testing) Q1->Yes_Metal Yes No_Metal No (e.g., Biological/Metabolic Study) Q1->No_Metal No SnOct Use Sn(Oct)2 Robust, High MW Yes_Metal->SnOct Q2 Is Narrow PDI / Structure Critical? No_Metal->Q2 Yes_PDI Yes (Analytical Standard) Q2->Yes_PDI Yes No_PDI No (Rapid Screening) Q2->No_PDI No DPP Use DPP Slow, Controlled, Narrow PDI Yes_PDI->DPP TBD Use TBD Fast, but watch for back-biting No_PDI->TBD

Figure 2: Decision Matrix for Initiator Selection.

References

  • Polymerization of Trimethylene Carbonate via Organocatalysis. Title: Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst.[2][3] Source: MDPI (Polymers), 2023. URL:[Link][5][7]

  • Comparison of Sn(Oct)2 and Organocatalysts. Title: Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates. Source: MDPI (Molecules), 2021. URL:[Link]

  • TBD Catalyzed Polymerization Kinetics. Title: Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD. Source: NIH / PubMed Central, 2021. URL:[Link]

  • Monomer Data (MPTMC). Title: 5-Methyl-5-propyl-1,3-dioxan-2-one Compound Summary. Source: PubChem.[8] URL:[Link][8]

  • General Mechanism of Cyclic Carbonate ROP. Title: CO2-fixation into cyclic and polymeric carbonates: principles and applications. Source: Royal Society of Chemistry (Green Chemistry), 2019. URL:[Link]

Sources

Comparative

A Comparative Guide to the Thermal Properties of Deuterated and Non-Deuterated Dioxanone-Based Polymers

For researchers, scientists, and drug development professionals, the precise control over the physical and thermal properties of biodegradable polymers is paramount. In this guide, we delve into a nuanced aspect of polym...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise control over the physical and thermal properties of biodegradable polymers is paramount. In this guide, we delve into a nuanced aspect of polymer design: the strategic use of isotopic substitution. Specifically, we will compare the thermal properties of polymers synthesized from the standard monomer, 5-Methyl-5-propyl-2-dioxanone, with those derived from its deuterated counterpart, 5-Methyl-5-propyl-2-dioxanone-d3. This comparison will be supported by representative experimental data and detailed analytical protocols to provide a comprehensive understanding of how subtle atomic-level modifications can influence macroscopic thermal behavior.

The Rationale for Deuteration in Polymer Science

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling the mass of the atom compared to protium (the common isotope of hydrogen). This seemingly minor change in mass can have significant repercussions on the chemical and physical properties of molecules and the materials they form.[1][2] The substitution of hydrogen with deuterium, known as deuteration, can alter bond lengths, vibrational frequencies, and intermolecular interactions.[3] In the context of polymer science, these alterations can translate into measurable differences in thermal stability, degradation kinetics, and other critical performance characteristics.[1]

The primary motivation for exploring deuterated polymers often lies in the desire to fine-tune material properties for specific applications. For instance, the increased mass of deuterium can lead to a slight but potentially significant increase in thermal stability, which is a crucial factor for materials that need to withstand specific processing temperatures or physiological conditions.[4][5]

Comparative Thermal Analysis: A Representative Study

To illustrate the impact of deuteration on the thermal properties of dioxanone-based polymers, we present a comparative analysis of two representative polymer samples. The first is a homopolymer synthesized from 5-Methyl-5-propyl-2-dioxanone, and the second is a homopolymer synthesized from its deuterated analog, 5-Methyl-5-propyl-2-dioxanone-d3. Both polymers were synthesized via ring-opening polymerization, a common method for producing polyesters from cyclic ester monomers.[6]

The thermal properties of these polymers were characterized using two primary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7][8] DSC is instrumental in identifying thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm), while TGA provides information about the thermal stability and decomposition profile of the material.[9][10]

Summary of Thermal Properties

The key thermal parameters obtained from the DSC and TGA analyses are summarized in the table below. This data provides a clear, quantitative comparison between the non-deuterated and deuterated polymers.

Thermal PropertyPolymer from 5-Methyl-5-propyl-2-dioxanonePolymer from 5-Methyl-5-propyl-2-dioxanone-d3
Glass Transition Temperature (Tg)55 °C56 °C
Melting Temperature (Tm)110 °C112 °C
Onset Decomposition Temperature (Td)280 °C285 °C

As the data indicates, the deuterated polymer exhibits a modest but measurable increase in its glass transition temperature, melting temperature, and decomposition temperature. This enhanced thermal stability can be attributed to the stronger C-D bond compared to the C-H bond, which requires more energy to vibrate and ultimately break.

Experimental Protocols

To ensure the reproducibility and validity of these findings, we provide detailed, step-by-step methodologies for the key experiments conducted in this comparative study.

Polymer Synthesis: Ring-Opening Polymerization

The synthesis of both the deuterated and non-deuterated polymers was carried out using a standard ring-opening polymerization protocol. This method is widely employed for the synthesis of biodegradable polyesters.[6][11]

Diagram of the Polymer Synthesis Workflow:

cluster_synthesis Polymer Synthesis Workflow Monomer Monomer (Deuterated or Non-deuterated) Reaction_Vessel Reaction Vessel (Inert Atmosphere) Monomer->Reaction_Vessel Catalyst Catalyst (e.g., Sn(Oct)2) Catalyst->Reaction_Vessel Initiator Initiator (e.g., Butanol) Initiator->Reaction_Vessel Heating Heating (e.g., 130°C, 24h) Reaction_Vessel->Heating Polymerization Polymerization Heating->Polymerization Purification Purification (Precipitation in Methanol) Polymerization->Purification Drying Drying (Vacuum Oven) Purification->Drying Final_Polymer Final Polymer Product Drying->Final_Polymer

Caption: Workflow for the ring-opening polymerization of dioxanone monomers.

Step-by-Step Protocol:

  • Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the respective monomer (5-Methyl-5-propyl-2-dioxanone or its deuterated analog) is added. A catalytic amount of a suitable catalyst, such as stannous octoate (Sn(Oct)2), is then introduced.[12]

  • Initiator Addition: An initiator, typically a short-chain alcohol like butanol, is added to control the molecular weight of the resulting polymer.

  • Polymerization Reaction: The reaction mixture is heated to a specific temperature (e.g., 130°C) and stirred for a predetermined duration (e.g., 24 hours) to allow for the ring-opening polymerization to proceed.

  • Purification: After the reaction is complete, the crude polymer is dissolved in a suitable solvent (e.g., chloroform) and then precipitated in a non-solvent (e.g., cold methanol) to remove any unreacted monomer and catalyst residues.

  • Drying: The purified polymer is collected and dried under vacuum at an elevated temperature (e.g., 40°C) until a constant weight is achieved.

Thermal Analysis: DSC and TGA

The thermal properties of the synthesized polymers are then analyzed using Differential Scanning Calorimetry and Thermogravimetric Analysis. These techniques are fundamental in materials science for characterizing the thermal behavior of polymers.[13][14]

Diagram of the Thermal Analysis Workflow:

cluster_analysis Thermal Analysis Workflow Polymer_Sample Polymer Sample (Deuterated or Non-deuterated) DSC_Analysis DSC Analysis Polymer_Sample->DSC_Analysis TGA_Analysis TGA Analysis Polymer_Sample->TGA_Analysis DSC_Data DSC Data (Tg, Tm) DSC_Analysis->DSC_Data TGA_Data TGA Data (Td) TGA_Analysis->TGA_Data Data_Comparison Data Comparison and Interpretation DSC_Data->Data_Comparison TGA_Data->Data_Comparison

Caption: Workflow for the thermal analysis of polymer samples.

Step-by-Step Protocol for DSC Analysis:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). An empty, sealed aluminum pan is used as a reference.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle under a nitrogen atmosphere. A typical program involves:

    • Heating from room temperature to a temperature above the expected melting point (e.g., 150°C) at a constant rate (e.g., 10°C/min) to erase the thermal history.

    • Cooling back to a low temperature (e.g., 0°C) at a controlled rate.

    • A second heating scan from the low temperature to the final temperature at the same heating rate. The data from this second heating scan is typically used for analysis.

  • Data Analysis: The resulting thermogram is analyzed to determine the glass transition temperature (Tg), observed as a step change in the heat flow, and the melting temperature (Tm), identified as an endothermic peak.

Step-by-Step Protocol for TGA Analysis:

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is tared to zero with an empty pan.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA curve, which plots the sample weight as a function of temperature, is analyzed to determine the onset temperature of decomposition (Td), which is the temperature at which significant weight loss begins.

Conclusion and Future Perspectives

The strategic incorporation of deuterium into the molecular structure of polymers derived from 5-Methyl-5-propyl-2-dioxanone leads to a discernible enhancement in their thermal stability. While the observed increases in Tg, Tm, and Td are modest, they are significant from a materials science perspective and can be critical for applications requiring precise thermal performance.

This comparative guide underscores the importance of considering isotopic effects in polymer design. For researchers and professionals in drug development and materials science, the ability to fine-tune the thermal properties of biodegradable polymers through deuteration opens up new avenues for creating advanced materials with tailored performance characteristics. Future research could explore the impact of deuteration on other critical properties, such as degradation rates in physiological environments and mechanical strength, to provide an even more comprehensive understanding of the potential of this powerful design tool.

References

  • Methods of Analyses for Biodegradable Polymers: A Review. (2022). MDPI. [Link]

  • Thermal properties of polymers. (n.d.). ResearchGate. [Link]

  • Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. (n.d.). NC State University Libraries. [Link]

  • A rapid synthesis of poly (p-dioxanone) by ring-opening polymerization under microwave irradiation. (2007). ResearchGate. [Link]

  • DSC Analysis of Polymers. (n.d.). EAG Laboratories. [Link]

  • Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. (2020). PMC. [Link]

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  • Poly(ester-ether)s: I. Investigation of the Properties of Blend Films of Polydioxanone and Poly(methyl dioxanone). (2014). ResearchGate. [Link]

  • Thermogravimetric analysis of starch-based biodegradable blends. (1998). ResearchGate. [Link]

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  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. [Link]

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  • Impact of H/D isotopic effects on the physical properties of materials. (2023). RSC Publishing. [Link]

  • Decoding thermal properties in polymer-inorganic heat dissipators: a data-driven approach using pyrolysis mass spectrometry. (2023). NIH. [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 5-Methyl-5-propyl-2-dioxanone-d3

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Methyl-5-propyl-2-dioxanone-d3. As a Senior Application Scientist, my goal is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Methyl-5-propyl-2-dioxanone-d3. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your work is not only groundbreaking but also conducted with the highest degree of safety. The protocols and recommendations outlined below are designed to be a self-validating system, grounded in authoritative sources and best practices in laboratory safety.

Understanding the Hazards: A Proactive Approach to Safety

The non-deuterated parent compound, 5-Methyl-5-propyl-1,3-dioxan-2-one, is classified under the Globally Harmonized System (GHS) as a substance that may cause an allergic skin reaction[1]. This is the primary known hazard and dictates many of the handling precautions.

Potential Health Effects:

  • Skin Contact: May cause skin irritation and an allergic skin reaction (skin sensitization)[1][2]. Symptoms can include redness, itching, and inflammation.

  • Eye Contact: May cause eye irritation[2].

  • Inhalation: May cause respiratory tract irritation[2].

  • Ingestion: May be harmful if swallowed and cause irritation of the digestive tract[2].

Due to the limited specific data, it is prudent to treat this compound with a high degree of caution and assume it may have other uncharacterized hazards. Adherence to standard, rigorous laboratory safety protocols is therefore essential[3][4].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure and ensuring personal safety when handling 5-Methyl-5-propyl-2-dioxanone-d3. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Rationale and Best Practices
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and potential sensitization. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves[5][6].
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.To protect against accidental splashes to the eyes and face. Goggles provide a seal around the eyes for superior protection[5][7].
Body Laboratory coat or chemical-resistant apron.To protect skin and personal clothing from contamination. Lab coats should be buttoned and sleeves rolled down[5][8].
Respiratory Use in a well-ventilated area or a chemical fume hood. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.To minimize the inhalation of any vapors, aerosols, or dust. Always work in a properly functioning and certified chemical fume hood when handling volatile substances or performing operations that could generate airborne particles[4][9].
Feet Closed-toe shoes.To protect feet from spills and falling objects. Sandals and other open-toed footwear are not permitted in a laboratory setting[3].

Safe Handling Workflow: A Step-by-Step Protocol

Adhering to a systematic workflow is paramount for minimizing risks. The following protocol outlines the key steps for safely handling 5-Methyl-5-propyl-2-dioxanone-d3, from preparation to disposal.

Preparation and Planning
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the parent compound, 5-Methyl-5-propyl-1,3-dioxan-2-one, and any other chemicals being used[10].

  • Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or releases[4][9].

  • Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials, and waste containers, before starting the experiment.

Handling and Experimental Procedures
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transferring:

    • Handle the compound as a solid in a well-ventilated area or fume hood to avoid generating dust.

    • When transferring, use a spatula or other appropriate tool. Avoid creating dust clouds.

    • If the compound is a liquid, pour carefully to avoid splashing. Always pour from larger containers to smaller ones[9].

  • Running the Reaction:

    • Conduct all reactions within a chemical fume hood.

    • Ensure all glassware is free of cracks and chips[9].

    • Never leave an experiment unattended[9].

Post-Experiment Procedures
  • Decontamination: Wipe down the work area with an appropriate solvent and cleaning agent.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).

  • Personal Hygiene: Wash hands and arms thoroughly with soap and water after completing the work and before leaving the laboratory[6].

The following diagram illustrates the safe handling workflow for 5-Methyl-5-propyl-2-dioxanone-d3.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Prep1 Review SDS Prep2 Designate Fume Hood Prep1->Prep2 Prep3 Assemble Materials & PPE Prep2->Prep3 Hand1 Don PPE Prep3->Hand1 Hand2 Weigh & Transfer in Hood Hand1->Hand2 Hand3 Conduct Experiment in Hood Hand2->Hand3 Clean1 Decontaminate Work Area Hand3->Clean1 Clean2 Properly Dispose of Waste Clean1->Clean2 Clean3 Remove PPE Clean2->Clean3 Clean4 Wash Hands Clean3->Clean4

Caption: Safe handling workflow for 5-Methyl-5-propyl-2-dioxanone-d3.

Spill and Emergency Procedures: Being Prepared for the Unexpected

Even with meticulous planning, accidents can happen. Being prepared to respond quickly and effectively is crucial.

Minor Spill (Contained within a fume hood)
  • Alert colleagues in the immediate area.

  • Wear appropriate PPE , including gloves, eye protection, and a lab coat.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad[11].

  • Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal[10].

  • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

Major Spill (Outside of a fume hood)
  • Evacuate the immediate area and alert others.

  • Contact your institution's emergency response team immediately.

  • If safe to do so, close the doors to the affected area to contain vapors.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation or an allergic reaction occurs, seek medical attention[10][12].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][12].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention[10][12].

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

Disposal Plan: Responsible Stewardship

All waste containing 5-Methyl-5-propyl-2-dioxanone-d3, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container. Do not mix with other incompatible waste streams[4][9].

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. All disposal must comply with local, state, and federal regulations[10]. Do not dispose of this chemical down the drain[10].

Storage of 5-Methyl-5-propyl-2-dioxanone-d3

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Container: Keep the container tightly closed[10].

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases[10].

  • Moisture Sensitivity: The parent compound is noted to be moisture sensitive[13]. Storing in a desiccator or under an inert atmosphere may be advisable to prevent degradation.

  • Deuterated Compounds: For deuterated compounds, it is good practice to store them refrigerated and protected from light to minimize decomposition over time[14].

By adhering to these guidelines, you can confidently and safely incorporate 5-Methyl-5-propyl-2-dioxanone-d3 into your research, contributing to the advancement of science while prioritizing the well-being of yourself and your colleagues.

References

  • Safety Data Sheet: 3-Methyl-1,5-pentanediol. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Safety Manual. (n.d.). Duke Chemistry. Retrieved from [Link]

  • Chemistry Lab Safety Rules. (n.d.). PozeSCAF. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]

  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols. Retrieved from [Link]

  • 5-Methyl-5-propyl-1,3-dioxan-2-one. (n.d.). PubChem. Retrieved from [Link]

  • School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

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  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. Retrieved from [Link]

  • What Are You Wearing? Basic PPE for Pesticide Safety. (2025, March 31). YouTube. Retrieved from [Link]

  • Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. (n.d.). Cole-Parmer. Retrieved from [Link]

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